molecular formula C3H8FNO B3130750 (2R)-3-amino-2-fluoropropan-1-ol CAS No. 344413-79-2

(2R)-3-amino-2-fluoropropan-1-ol

Cat. No.: B3130750
CAS No.: 344413-79-2
M. Wt: 93.1 g/mol
InChI Key: DTXCSCJRPZOOAQ-GSVOUGTGSA-N
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Description

(2R)-3-amino-2-fluoropropan-1-ol is a useful research compound. Its molecular formula is C3H8FNO and its molecular weight is 93.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R)-3-amino-2-fluoropropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-3-amino-2-fluoropropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-amino-2-fluoropropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8FNO/c4-3(1-5)2-6/h3,6H,1-2,5H2/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXCSCJRPZOOAQ-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](CO)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

93.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Properties & Applications of (2R)-3-amino-2-fluoropropan-1-ol

[1]

Executive Summary

(2R)-3-amino-2-fluoropropan-1-ol (CAS: 344413-79-2) is a chiral, bifunctional fluorinated scaffold.[1] It is structurally characterized by a vicinal fluoro-amine and fluoro-alcohol motif.[1] Unlike its non-fluorinated analog (3-aminopropan-1,2-diol), the introduction of the fluorine atom at the C2 position drastically alters the molecule's electronic profile, lowering the basicity of the amine and imposing conformational rigidity through the gauche effect . These properties make it an invaluable bioisostere in drug development, particularly for optimizing the pharmacokinetic profiles of PROTAC linkers and peptidomimetics.[1]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

Core Data
PropertyData
IUPAC Name (2R)-3-amino-2-fluoropropan-1-ol
Common Name (R)-2-Fluoro-3-aminopropanol
CAS Number 344413-79-2 (Free base); 344413-83-8 (HCl salt)
Molecular Formula C

H

FNO
Molecular Weight 93.10 g/mol
Chirality (2R)-enantiomer
Appearance Hygroscopic solid (typically supplied as HCl salt)
Electronic & Physical Parameters
  • Basicity (

    
    ):  Estimated at 8.2 – 8.5  (conjugate acid).[1]
    
    • Mechanistic Insight: The electron-withdrawing fluorine atom (

      
      ) exerts a strong inductive effect (
      
      
      ) through the carbon backbone, significantly lowering the
      
      
      relative to 3-aminopropanol (
      
      
      ). This reduction in basicity improves bioavailability by increasing the fraction of uncharged molecules at physiological pH (7.4).[1]
  • Lipophilicity (LogP): ~ -1.0 (Highly polar, water-soluble).[1]

  • H-Bonding: 2 Donors (NH

    
    , OH), 3 Acceptors (N, O, F).
    

Structural Analysis: The Fluorine Gauche Effect

A defining feature of this molecule is its preferred conformation.[1] In 1,2-difluoroethanes or

gauche
Mechanistic Driver

This stabilization arises from hyperconjugation .[1] Electron density from the filled



GaucheEffectcluster_0Conformational Equilibriumcluster_1Orbital InteractionAntiAnti Conformer(Sterically Favored, Electronically Disfavored)GaucheGauche Conformer(Stabilized by Hyperconjugation)Anti->Gauche σ(C-H) -> σ*(C-F) InteractionDonorDonor Orbitalσ(C-H) / σ(C-N)AcceptorAcceptor Orbitalσ*(C-F)Donor->AcceptorStereoelectronicStabilization

Caption: The gauche effect stabilizes the (2R)-3-amino-2-fluoropropan-1-ol conformation via hyperconjugative donation into the C-F antibonding orbital.

Synthetic Pathways[6][8][9][10][11][12]

The synthesis of the (2R) enantiomer typically leverages the "chiral pool," starting from L-Serine .[1] Note that nucleophilic fluorination often proceeds with inversion of configuration , meaning L-Serine ((S)-configuration) yields the (R)-fluoro product.[1]

Primary Route: From L-Serine (Inversion Strategy)
  • Protection: L-Serine methyl ester is N-protected (e.g., Boc or Cbz).[1]

  • Fluorination: The hydroxyl group is converted to a leaving group (mesylate/tosylate) and displaced by fluoride (e.g., TBAF, CsF) or directly deoxyfluorinated using DAST/Deoxo-Fluor.[1] Crucial Step: This S

    
    2 reaction inverts the (S) center to (R).[1]
    
  • Reduction: The ester moiety is reduced to the primary alcohol using LiBH

    
     or LiAlH
    
    
    .[1]
  • Deprotection: Removal of the N-protecting group yields the target.[1]

Alternative Route: Ring Opening of Chiral Epifluorohydrin

Nucleophilic ring opening of (R)-epifluorohydrin with ammonia or an azide source (followed by reduction) yields the amino-alcohol.[1] Regioselectivity is key here; nucleophiles typically attack the less hindered terminal carbon.[1]

SynthesisSerineL-Serine Methyl Ester(S-Configuration)ActivatedActivated Intermediate(O-Mesylate/Tosylate)Serine->Activated1. Protection (Boc)2. Activation (MsCl)FluoroEster(R)-2-Fluoro-beta-alanine ester(Inversion of Stereocenter)Activated->FluoroEsterNucleophilic Fluorination(TBAF or CsF, SN2 Inversion)Target(2R)-3-amino-2-fluoropropan-1-ol(Target Molecule)FluoroEster->TargetReduction (LiBH4)& Deprotection

Caption: Synthetic route from L-Serine involving stereochemical inversion to yield the (2R) isomer.

Medicinal Chemistry Applications

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker connecting the E3 ligase ligand and the Target Protein ligand is not merely a passive bridge.[2]

  • Rigidity: The fluorine atom restricts the conformational flexibility of the propyl chain, potentially reducing the entropic penalty upon binding.[1]

  • Permeability: The lower basicity of the amine (relative to non-fluorinated linkers) improves passive permeability across cell membranes.[1]

  • Metabolic Stability: The C-F bond protects the adjacent C-H bonds from metabolic oxidation (cytochrome P450), extending the half-life of the drug.[1]

Bioisosterism

(2R)-3-amino-2-fluoropropan-1-ol serves as a bioisostere for serinol and isoserine .[1] The fluorine atom mimics the hydroxyl group in size (Van der Waals radius: F = 1.47 Å vs OH = 1.40 Å) but acts as a hydrogen bond acceptor only, not a donor, altering the solvation shell and binding pocket interactions.

Experimental Protocol: N-Boc Protection

Standardizing the handling of the HCl salt for synthetic use.

Objective: Convert the hygroscopic HCl salt into a stable, organic-soluble N-Boc protected intermediate for further coupling.

  • Setup: Charge a round-bottom flask with (2R)-3-amino-2-fluoropropan-1-ol HCl (1.0 equiv) and Dichloromethane (DCM) [0.2 M concentration].

  • Base Addition: Cool to 0°C. Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise. The solution will become homogenous/cloudy as the free base is liberated.[1]

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc

    
    O) (1.1 equiv) dissolved in a minimal amount of DCM.
    
  • Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with Ninhydrin; free amine is active, product is not) or LC-MS.

  • Workup: Wash with 0.5 M HCl (to remove excess base/unreacted amine), followed by saturated NaHCO

    
     and brine.
    
  • Purification: Dry over MgSO

    
    , filter, and concentrate. The resulting N-Boc-(2R)-3-amino-2-fluoropropan-1-ol is a stable oil/solid suitable for oxidation or linker attachment.[1]
    

References

  • PubChem. "(2R)-3-amino-2-fluoropropan-1-ol | C3H8FNO."[1][3] National Library of Medicine.[1] Link

  • Hunter, L. "The gauche effect: a stereoelectronic consequence of fluorine."[1] Beilstein Journal of Organic Chemistry, 2010.[1] Link

  • Enamine. "Building Blocks and Linkers for PROTAC Synthesis." Enamine.net.[1] Link

  • Doyle, A. G., et al. "Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines."[1][4] Journal of Organic Chemistry, 2012.[1][4] Link

  • Sigma-Aldrich. "(S)-3-Amino-2-fluoropropan-1-ol hydrochloride Product Sheet." Merck KGaA.[1] Link

therapeutic potential of (2R)-3-amino-2-fluoropropan-1-ol in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

The Therapeutic Potential of (2R)-3-Amino-2-Fluoropropan-1-ol in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, (2R)-3-amino-2-fluoropropan-1-ol (CAS: 1250599-29-5) has emerged as a high-value chiral building block. It serves as a critical scaffold for introducing the "fluorine effect" into small molecule drugs—specifically to modulate basicity, enhance metabolic stability, and lock molecular conformation via the gauche effect.

This guide analyzes the compound's utility as a precursor for LRRK2 kinase inhibitors (Parkinson’s disease), NMDA receptor modulators (neurology), and next-generation antibacterials . It details the physicochemical advantages of the 2-fluoro motif and provides validated synthetic protocols for its integration into drug discovery pipelines.

Chemical Architecture & The "Fluorine Effect"

The strategic introduction of a fluorine atom at the C2 position of an aminopropanol chain is not merely a steric substitution; it fundamentally alters the electronic and conformational landscape of the molecule.

pKa Modulation (Basicity Reduction)

The electron-withdrawing nature of the fluorine atom (electronegativity


) exerts a strong inductive effect (

) on the adjacent amine group.
  • Non-fluorinated analog (3-aminopropan-1-ol): pKa

    
     9.8–10.0.
    
  • Fluorinated analog ((2R)-3-amino-2-fluoropropan-1-ol): pKa

    
     8.3–8.7.
    
  • Therapeutic Impact: This reduction in basicity decreases the fraction of ionized drug at physiological pH (7.4), significantly improving membrane permeability (LogD) and oral bioavailability without sacrificing water solubility.

Conformational Bias (The Gauche Effect)

Unlike non-fluorinated alkyl chains that prefer an anti (staggered) conformation to minimize steric clash, the 1,2-difunctionalized fluoro-systems exhibit a preference for the gauche conformation.

  • Mechanism: Hyperconjugation between the

    
     bonding orbital and the low-lying 
    
    
    
    antibonding orbital stabilizes the gauche rotamer.
  • Result: The (2R)-3-amino-2-fluoropropan-1-ol scaffold adopts a distinct "bent" shape. This pre-organization reduces the entropic penalty upon binding to a protein target, a critical factor in high-affinity ligand design.

GaucheEffect cluster_0 Conformational Equilibrium cluster_1 Therapeutic Outcome Anti Anti Conformer (Sterically Favored in non-F) Gauche Gauche Conformer (Electronically Favored in F-systems) Anti->Gauche σ(C-H) → σ*(C-F) Hyperconjugation Binding Pre-organized Binding (Lower Entropic Penalty) Gauche->Binding Bioavail Lower pKa (Higher Permeability) Gauche->Bioavail

Caption: The fluorine gauche effect drives the molecule into a specific conformation, enhancing binding affinity and permeability.

Therapeutic Applications

Neurology: LRRK2 Inhibitors (Parkinson's Disease)

The Leucine-Rich Repeat Kinase 2 (LRRK2) is a primary target for modifying the progression of Parkinson's disease.

  • Application: (2R)-3-amino-2-fluoropropan-1-ol is identified in patent literature (e.g., WO2019012093A1 ) as a key starting material for synthesizing LRRK2 inhibitors.

  • Role: The chiral fluoro-linker connects the kinase-binding core (often an indazole or pyrimidine) to solubilizing tails. The fluorine atom prevents oxidative metabolism at the linker, extending the drug's half-life (

    
    ).
    
NMDA Receptor Modulators

Derivatives of the oxidized form, (R)-2-amino-3-fluoropropanoic acid (fluoro-beta-alanine), act as agonists at the glycine site of NMDA receptors.

  • Mechanism: The specific (2R) stereochemistry is required to match the chiral environment of the GluN1 subunit. The alcohol precursor allows for the synthesis of ester or ether prodrugs that can cross the blood-brain barrier before being hydrolyzed to the active acid.

Oncology & Imaging (PET Tracers)

The (S)-enantiomer has been utilized to synthesize


F-labeled amino acids  for brain tumor imaging.
  • Utility: While the (2R) isomer is often the therapeutic scaffold, the ability to synthesize both enantiomers allows for the creation of "inactive" controls or specific tracers that exploit amino acid transporters (LAT1) upregulated in glioblastomas.

Synthetic Pathways

The synthesis of enantiopure (2R)-3-amino-2-fluoropropan-1-ol requires strict control over stereochemistry to avoid racemization.

Pathway A: From Chiral Pool (L-Serine) – Recommended for Scale-up

This route utilizes naturally occurring L-Serine, preserving chirality through retention or inversion depending on the fluorination reagent.

StepReagentConditionsOutcome
1. Protection

,


, 0°C
N-Boc-L-Serine methyl ester
2. Fluorination DAST or Deoxofluor

Inversion of configuration (if OH is activated) or Retention (via cyclic sulfamidate)
3. Reduction

or


Reduction of ester to primary alcohol
4. Deprotection


(2R)-3-amino-2-fluoropropan-1-ol HCl
Pathway B: From (R)-Epichlorohydrin

A shorter route involving ring opening, though often requiring hazardous reagents.

  • Starting Material: (R)-Epichlorohydrin.

  • Ring Opening: Treatment with a nitrogen source (e.g., phthalimide or azide) followed by fluoride displacement (using TBAF or HF-amine complexes).

  • Hydrolysis: Yields the free amino alcohol.

Synthesis Serine L-Serine (Chiral Pool) Prot N-Boc Protection & Esterification Serine->Prot Fluoro Fluorination (DAST) *Critical Stereocontrol* Prot->Fluoro Inversion/Retention Strategy Red Reduction (LiBH4) Fluoro->Red Final (2R)-3-amino-2-fluoropropan-1-ol Red->Final

Caption: Synthetic workflow from L-Serine to the target fluoro-amino alcohol.

Experimental Protocol: Coupling Reaction

Objective: Use (2R)-3-amino-2-fluoropropan-1-ol to install a fluorinated linker onto a carboxylic acid core (General Amide Coupling).

Materials:

  • Core Scaffold: Carboxylic acid derivative (1.0 equiv)

  • Linker: (2R)-3-amino-2-fluoropropan-1-ol (1.2 equiv)

  • Coupling Agent: HATU (1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Activation: Dissolve the carboxylic acid core in anhydrous DMF (0.1 M) under nitrogen atmosphere. Add HATU and stir for 15 minutes at 0°C to activate the acid.

  • Addition: Add DIPEA, followed by the dropwise addition of (2R)-3-amino-2-fluoropropan-1-ol (dissolved in minimal DMF).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS for the disappearance of the acid.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Quality Control Check:

  • 1H NMR: Look for the characteristic splitting of the CHF proton (multiplet,

    
     4.5–5.0 ppm) with large geminal H-F coupling (
    
    
    
    Hz).
  • 19F NMR: Confirm single peak (typically

    
     -180 to -200 ppm) to ensure no racemization occurred.
    

References

  • PubChem. (2R)-3-amino-2-fluoropropan-1-ol Compound Summary. National Library of Medicine. [Link]

  • World Intellectual Property Organization (WIPO).
  • Hunter, L. The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein J. Org. Chem. 2010, 6, No. 38. [Link]

  • O'Hagan, D. Understanding organofluorine chemistry. An introduction to the C–F bond. Chem. Soc. Rev., 2008, 37, 308-319. [Link]

The Strategic Incorporation of Fluorine: A Technical Guide to the Chiral Building Block (2R)-3-amino-2-fluoropropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the quest for drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is relentless. The strategic introduction of fluorine into molecular scaffolds has emerged as a powerful tool to achieve these enhancements. This technical guide delves into the role and application of a specific, high-value chiral building block: (2R)-3-amino-2-fluoropropan-1-ol . As a Senior Application Scientist, this document aims to provide not just a theoretical overview, but a practical guide grounded in scientific principles and field-proven insights. We will explore the synthetic rationale, key experimental considerations, and the profound impact of this fluorinated synthon on molecular properties, empowering researchers to leverage its potential in the design of next-generation therapeutics.

The Fluorine Advantage: More Than a Halogen Swap

The substitution of a hydrogen atom with fluorine is far from a simple steric exchange. Fluorine's unique properties—high electronegativity, small van der Waals radius (similar to hydrogen), and the exceptional strength of the C-F bond—impart a range of desirable attributes to a drug molecule.[1][2][3] Judicious placement of fluorine can:

  • Enhance Metabolic Stability: The high bond energy of the C-F bond makes it resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, thereby prolonging the drug's half-life.[1]

  • Modulate Physicochemical Properties: Fluorine's strong electron-withdrawing nature can alter the pKa of nearby functional groups, influencing a molecule's ionization state, solubility, and membrane permeability.[2]

  • Improve Binding Affinity: The polarized C-F bond can participate in favorable dipole-dipole interactions and weak hydrogen bonds within a protein's binding pocket, enhancing ligand affinity and specificity.[1]

  • Control Conformation: The gauche effect, an electronic interaction involving fluorine, can stabilize specific molecular conformations, locking the molecule into a bioactive shape.

(2R)-3-amino-2-fluoropropan-1-ol is a quintessential example of a chiral building block designed to harness these advantages from the outset of a synthetic campaign.

Synthetic Strategies for (2R)-3-amino-2-fluoropropan-1-ol: A Multi-pronged Approach

The stereoselective synthesis of (2R)-3-amino-2-fluoropropan-1-ol presents a significant chemical challenge, requiring precise control over the introduction of the fluorine atom at a chiral center. Several strategies have been developed, primarily revolving around the use of chiral precursors and stereoselective fluorination reactions.

Chiral Pool Synthesis: Leveraging Nature's Asymmetry

One of the most elegant approaches to chiral molecules is to begin with an enantiomerically pure starting material from the "chiral pool".[4][5][6][7] For the synthesis of (2R)-3-amino-2-fluoropropan-1-ol, a plausible and efficient route starts from a readily available chiral precursor such as (R)-glycidol or a derivative of D-serine.

A conceptual synthetic pathway starting from a chiral aziridine, which can be derived from an amino acid, is outlined below. The ring-opening of a chiral aziridine with a fluoride source offers a direct method to install the fluorine and amine functionalities with defined stereochemistry.[8][9]

Chiral_Pool_Synthesis A Chiral Amino Acid (e.g., D-Serine) B Chiral Aziridine Intermediate A->B Multi-step conversion C N-Protected (2R)-3-amino-2-fluoropropan-1-ol B->C Regioselective ring-opening (Fluoride source) D (2R)-3-amino-2-fluoropropan-1-ol C->D Deprotection

Caption: Conceptual workflow for chiral pool synthesis.

Stereoselective Fluorination of Prochiral Substrates

An alternative strategy involves the asymmetric fluorination of a prochiral precursor. This often employs chiral catalysts or reagents to control the stereochemical outcome of the fluorination step. While synthetically more complex, this approach can be highly versatile.

Key Fluorinating Reagents:

  • DAST (Diethylaminosulfur Trifluoride) and Analogs: These nucleophilic fluorinating agents are commonly used to convert hydroxyl groups to fluorides.[10] However, their use can be complicated by side reactions and the generation of hazardous byproducts.[10]

  • Selectfluor® (F-TEDA-BF4): An electrophilic fluorinating agent that is generally safer and easier to handle than DAST.[9][11][12] It is often used in conjunction with a chiral catalyst to achieve enantioselectivity.

Enzymatic and Chemo-enzymatic Methods

Biocatalysis offers a powerful and environmentally benign approach to chiral synthesis.[13][14][15] Enzymatic resolution of a racemic mixture of 3-amino-2-fluoropropan-1-ol or a precursor can be employed to isolate the desired (2R)-enantiomer. Lipases are commonly used for the kinetic resolution of racemic alcohols and their derivatives.[13]

Alternatively, a chemo-enzymatic approach could involve the enzymatic reduction of a fluorinated ketone precursor to stereoselectively form the alcohol, followed by chemical manipulation to introduce the amino group.

Enzymatic_Resolution_Workflow cluster_0 Racemic Mixture cluster_1 Enzymatic Reaction cluster_2 Separation cluster_3 Products A Racemic 3-amino-2-fluoropropan-1-ol or acylated derivative B Lipase-catalyzed (trans)esterification A->B C Chromatographic or Extractive Separation B->C D (2R)-3-amino-2-fluoropropan-1-ol C->D E Acylated (2S)-enantiomer C->E

Caption: General workflow for enzymatic resolution.

Experimental Protocol: A Representative Synthesis

While a universally optimized protocol is substrate-dependent, the following represents a plausible and detailed experimental approach for the synthesis of N-Boc protected (2R)-3-amino-2-fluoropropan-1-ol, a key intermediate. This hypothetical protocol is based on established chemical transformations for similar molecules.

Step 1: Synthesis of a Chiral Aziridine Precursor from a Protected D-Serine Derivative.

  • To a solution of N-Boc-D-serine methyl ester (1.0 eq) in anhydrous THF at 0 °C, add a solution of a suitable sulfonyl chloride (e.g., TsCl, 1.1 eq) and triethylamine (1.2 eq).

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is the O-sulfonylated intermediate.

  • Dissolve the crude intermediate in anhydrous THF and add a strong, non-nucleophilic base (e.g., DBU, 1.5 eq) at room temperature.

  • Stir the reaction for 24 hours to effect intramolecular cyclization to the N-Boc-aziridine-2-carboxylate.

  • Purify the aziridine by flash column chromatography.

  • Reduce the ester functionality of the aziridine to the corresponding alcohol using a mild reducing agent like DIBAL-H to yield the chiral aziridine methanol precursor.

Step 2: Regioselective Ring-Opening with a Fluoride Source.

  • To a solution of the chiral aziridine methanol from Step 1 (1.0 eq) in anhydrous acetonitrile, add a fluoride source such as tetrabutylammonium fluoride (TBAF, 3.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 48 hours in a sealed vessel.

  • Cool the reaction to room temperature, and quench with water.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield N-Boc-(2R)-3-amino-2-fluoropropan-1-ol.

Step 3: Deprotection (Optional).

  • To obtain the free amino alcohol, dissolve the N-Boc protected product in a solution of HCl in dioxane (e.g., 4M).

  • Stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of (2R)-3-amino-2-fluoropropan-1-ol.

Physicochemical Properties and Spectroscopic Characterization

The successful synthesis of (2R)-3-amino-2-fluoropropan-1-ol and its protected derivatives should be confirmed by a suite of analytical techniques.

PropertyValue (Predicted/Typical)
Molecular Formula C₃H₈FNO
Molecular Weight 93.10 g/mol
Appearance Colorless oil or low-melting solid
Solubility Soluble in water and polar organic solvents
¹H NMR Complex multiplets for the CH₂ and CH protons due to H-H and H-F coupling.
¹³C NMR Three distinct signals, with the carbon bearing the fluorine atom showing a large C-F coupling constant.
¹⁹F NMR A single resonance, likely a triplet of doublets, due to coupling with adjacent protons.[16][17][18][19][20]
Mass Spectrometry [M+H]⁺ at m/z 94.06

Applications in Drug Development: A Focus on Antiviral Agents

Chiral fluorinated amino alcohols are valuable building blocks for a variety of therapeutic agents, including enzyme inhibitors and antiviral nucleoside analogs.[21][22][23][24][25] The introduction of the 2-fluoro substituent in (2R)-3-amino-2-fluoropropan-1-ol can significantly impact the biological activity of the final drug molecule.

In the context of antiviral nucleoside analogs, the fluorine atom can enhance the metabolic stability of the molecule by preventing enzymatic degradation.[21][25] Furthermore, the electronegativity of the fluorine can alter the electronic properties of the nucleoside mimic, potentially improving its interaction with viral polymerases or other target enzymes. The specific (2R) stereochemistry is crucial for ensuring the correct three-dimensional orientation of the molecule for optimal binding to the biological target.

While specific examples of marketed drugs containing the (2R)-3-amino-2-fluoropropan-1-ol fragment are not prominently disclosed in the public domain, its structural motif is highly relevant to the design of novel antiviral agents, particularly those targeting viral replication. Its use as a key intermediate in the synthesis of complex antiviral candidates is a strong possibility within proprietary drug discovery programs.

Application_Pathway A (2R)-3-amino-2-fluoropropan-1-ol B Coupling with Nucleobase Mimic A->B C Fluorinated Acyclic Nucleoside Analog B->C D Antiviral Drug Candidate C->D Further Modification

Sources

literature review of (2R)-3-amino-2-fluoropropan-1-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Potential Applications of (2R)-3-amino-2-fluoropropan-1-ol Derivatives

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This guide focuses on the chiral fluorinated building block, (2R)-3-amino-2-fluoropropan-1-ol, a scaffold with significant potential in drug discovery. While direct literature on its derivatives is emergent, this document synthesizes established principles of asymmetric synthesis and structure-activity relationships from closely related compound classes to provide a comprehensive technical overview. We will explore robust synthetic strategies to access the core scaffold, outline logical pathways for derivatization, and delve into promising biological applications, with a particular focus on enzyme inhibition. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of stereospecific fluorinated amino alcohols in their research programs.

Introduction: The Strategic Role of Fluorine in Drug Design

The substitution of hydrogen with fluorine in a drug candidate can profoundly alter its biological profile.[1][2] Fluorine, being the most electronegative element, is relatively small (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen), allowing it to act as a bioisostere of a hydrogen atom without a significant steric penalty.[3][4] Its introduction can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong (~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes and thereby increasing the compound's half-life.[5]

  • Increased Binding Affinity: Fluorine can participate in favorable intermolecular interactions within a protein's active site, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity.

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as amines. This can alter a molecule's ionization state at physiological pH, impacting its solubility, membrane permeability, and receptor interactions.

  • Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule (the "gauche effect"), which can pre-organize the ligand for optimal binding to its biological target.[6]

The (2R)-3-amino-2-fluoropropan-1-ol scaffold combines the benefits of fluorination with the versatility of a chiral amino alcohol, a motif present in numerous bioactive compounds. The specific (R) stereochemistry at the fluorine-bearing carbon is critical, as biological systems are exquisitely sensitive to stereoisomerism.

Asymmetric Synthesis of the (2R)-3-amino-2-fluoropropan-1-ol Core Scaffold

Accessing the enantiomerically pure (2R)-3-amino-2-fluoropropan-1-ol core is the critical first step in developing derivatives. While various methods for synthesizing fluorinated amino acids exist, a common and effective strategy involves starting from a readily available chiral precursor, such as L-serine. This approach ensures the stereochemical integrity of the final product.

The overall synthetic workflow can be conceptualized as follows:

G cluster_0 Synthetic Workflow for (2R)-3-amino-2-fluoropropan-1-ol A L-Serine Derivative (Protected) B Activation of Hydroxyl Group A->B e.g., Mesylation, Tosylation C Nucleophilic Fluorination B->C e.g., TBAF, DAST (with inversion of stereochemistry) D Reduction of Carboxylic Acid C->D e.g., LiAlH4, BH3 E Final Deprotection D->E Acidic or Hydrogenolysis F (2R)-3-amino-2-fluoropropan-1-ol E->F

Caption: General workflow for the asymmetric synthesis of the core scaffold.

Detailed Experimental Protocol: Synthesis from L-Serine Methyl Ester

This protocol is a representative example based on established chemical transformations for synthesizing chiral fluorinated amino alcohols.

Step 1: Protection of L-Serine Methyl Ester

  • Dissolve L-serine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (2.2 eq) and cool the solution to 0 °C.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-serine methyl ester.

Step 2: Activation and Fluorination

  • Dissolve the protected serine derivative (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C under a nitrogen atmosphere.

  • Slowly add a solution of diethylaminosulfur trifluoride (DAST, 1.5 eq).

  • Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for 12 hours. (This step proceeds with an inversion of stereochemistry).

  • Carefully quench the reaction by slowly adding saturated NaHCO₃ solution at 0 °C.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to obtain methyl (2R)-3-(tert-butoxycarbonylamino)-2-fluoropropanoate.

Step 3: Reduction and Deprotection

  • Dissolve the fluorinated ester (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Slowly add a solution of lithium aluminum hydride (LiAlH₄, 2.0 eq) in THF.

  • Stir at 0 °C for 2 hours, then allow to warm to room temperature.

  • Quench the reaction sequentially by the careful addition of water, 15% NaOH solution, and water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Concentrate the filtrate to obtain the protected amino alcohol.

  • Dissolve the crude material in a 4M HCl solution in dioxane.

  • Stir at room temperature for 4 hours until deprotection is complete (monitored by TLC).

  • Concentrate under reduced pressure and triturate with diethyl ether to yield (2R)-3-amino-2-fluoropropan-1-ol hydrochloride as a solid.

Strategies for Derivatization

The (2R)-3-amino-2-fluoropropan-1-ol scaffold offers three primary points for chemical modification: the primary amine, the primary alcohol, and the fluorine-bearing C-H bond (though the latter is less common). The amine and alcohol functionalities are the most versatile handles for building a diverse library of derivatives.

Caption: Common derivatization points on the core scaffold.

  • N-Acylation: The primary amine can be readily acylated using acid chlorides, anhydrides, or activated carboxylic acids (e.g., with coupling reagents like TBTU) to form a stable amide bond. This is a common strategy to introduce diverse aryl, heteroaryl, or aliphatic side chains.[7]

  • N-Alkylation: Reductive amination with aldehydes or ketones provides access to secondary or tertiary amines. This allows for the introduction of different alkyl groups and can significantly alter the basicity and lipophilicity of the molecule.

  • Heterocycle Formation: The amine functionality can serve as a nucleophile in reactions to form various nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.[8][9]

  • O-Alkylation/Esterification: The primary alcohol can be converted into ethers or esters to explore interactions in different regions of a target binding pocket.

Biological Activities & Structure-Activity Relationships (SAR)

While specific SAR studies on derivatives of (2R)-3-amino-2-fluoropropan-1-ol are not yet widely published, we can infer potential applications and guiding principles from structurally analogous inhibitors of well-validated drug targets.

Case Study: Sphingosine Kinase (SphK) Inhibition

Sphingosine kinases (SphK1 and SphK2) are lipid kinases that phosphorylate sphingosine to form the signaling molecule sphingosine-1-phosphate (S1P).[10] The SphK/S1P axis is implicated in cancer, inflammation, and fibrosis, making SphK an attractive therapeutic target.[11]

Many potent SphK inhibitors feature a polar "head group" that mimics the natural substrate sphingosine, connected to a lipophilic "tail". The head group often contains an amino alcohol moiety. The potent and selective SphK1 inhibitor, PF-543, and its analogs serve as an excellent model.[7][12]

Hypothesized SAR for (2R)-3-amino-2-fluoropropan-1-ol Derivatives as SphK Inhibitors:

  • Amino Alcohol Headgroup: The primary amine and primary alcohol are critical for mimicking sphingosine and forming key hydrogen bond interactions within the ATP-binding pocket of SphK. Specifically, interactions with residues like Asp308 (in SphK2) are often crucial.[11]

  • Stereochemistry: The (2R) stereocenter is expected to be vital for correct orientation within the active site. The corresponding (2S) enantiomer would likely exhibit significantly lower activity.

  • Role of the Fluorine Atom: The C2-fluoro substituent could offer several advantages:

    • pKa Reduction: It will lower the basicity of the C3-amine. This could reduce off-target effects associated with highly basic amines and improve cell permeability.

    • Hydrogen Bonding: The fluorine atom may act as a hydrogen bond acceptor with specific residues in the active site, potentially increasing binding affinity.

    • Conformational Lock: The gauche effect may restrict the conformation of the propanol backbone, pre-organizing the derivative for a more favorable binding pose.

  • Lipophilic Tail: As with known SphK inhibitors, the nature of the N-substituent (the "tail") will be a primary driver of potency and selectivity. Large, rigid, and lipophilic groups that can access the J-shaped sphingosine binding pocket are predicted to be most effective.[11]

Table 1: Biological Activity of Selected Sphingosine Kinase Inhibitors with Amino Alcohol Scaffolds

Compound ReferenceStructure (Core Moiety Highlighted)TargetPotency (Kᵢ or IC₅₀)Selectivity (vs. other isoform)
PF-543 [7]Phenyl-triazole tail attached to a 3-aminopropan-1-ol coreSphK1IC₅₀ = 2.0 nM>100-fold vs SphK2
ABC294640 [11]Naphthalene-containing tail on a 3-aminopropan-1-ol coreSphK2Kᵢ = 10 µMModerate
SLP9101555 (14c) [11]Cyclohexyl-trifluoromethyl tail on a guanidino-propan-2-ol coreSphK2Kᵢ = 90 nM~200-fold vs SphK1

This table illustrates how modifications to the amino alcohol scaffold and the lipophilic tail dramatically impact potency and selectivity, providing a roadmap for designing derivatives of (2R)-3-amino-2-fluoropropan-1-ol.

Other Potential Applications: Protease and Hydrolase Inhibition

The strategic placement of fluorine adjacent to a reacting center is a classic strategy for designing mechanism-based enzyme inhibitors.[2] For enzymes like serine proteases, the fluorinated alcohol could mimic the tetrahedral transition state of amide bond hydrolysis.[2] Derivatives of (2R)-3-amino-2-fluoropropan-1-ol could be explored as inhibitors for a variety of hydrolases, where the fluorinated alcohol moiety acts as a stable, non-hydrolyzable mimic of a transition state.

Conclusion and Future Directions

The (2R)-3-amino-2-fluoropropan-1-ol scaffold represents a valuable, yet underexplored, building block for medicinal chemistry. Its synthesis can be achieved through established asymmetric methods, and its functional groups provide ample opportunity for the creation of diverse chemical libraries. Based on compelling evidence from structurally related compounds, derivatives of this scaffold are promising candidates for the development of potent and selective enzyme inhibitors, particularly for targets like sphingosine kinases.

Future research should focus on the systematic synthesis and biological evaluation of N-acylated and N-alkylated derivatives bearing diverse lipophilic tails. Detailed structure-activity relationship studies will be crucial to validate the hypothesized benefits of the C2-fluoro substitution and to optimize potency and selectivity for specific biological targets. The insights gained will pave the way for novel therapeutic agents built upon this unique chiral fluorinated scaffold.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Pomerantz, W. C., & Cierpicki, T. (2010). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. ACS Chemical Biology, 5(8), 737-751. [Link]

  • Kharel, Y., et al. (2021). Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues. ACS Medicinal Chemistry Letters, 12(3), 436-442. [Link]

  • Sharma, V., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4765. [Link]

  • Guzmán-Calderón, E., et al. (2018). An integrative study to identify novel scaffolds for sphingosine kinase 1 inhibitors. European Journal of Medicinal Chemistry, 157, 1245-1258. [Link]

  • Szeliga, J., & Błaszczak-Świątkiewicz, K. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules, 26(16), 4983. [Link]

  • Picois, N., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 29(6), 1408. [Link]

  • Alshammari, M., et al. (2022). Structure guided design of a series of sphingosine kinase (SphK) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1835-1855. [Link]

  • Qiu, X. L., & Qing, F. L. (2017). Recent Advances in the Synthesis of Fluorinated Amino Acids. Synthesis, 49(01), 1-18. [Link]

  • Patel, K., & Patel, M. (2012). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 2(4), 529-558. [Link]

  • Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(5), 949-965. [Link]

  • Picois, N., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 29(6), 1408. [Link]

  • The Journal of Organic Chemistry Ahead of Print. (2024). ACS Publications. [Link]

  • Lee, J., et al. (2022). A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation. International Journal of Molecular Sciences, 23(22), 14384. [Link]

  • Kim, H. S., et al. (2018). Known sphingosine kinase inhibitors and FTY720. ResearchGate. [Link]

  • Voronkov, M. G., et al. (2023). New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. International Journal of Molecular Sciences, 24(12), 9965. [Link]

  • Dar'in, D., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

  • Contente, M. L., et al. (2021). Two‐Step Synthesis of a Chiral Fluorinated Alcohol With Silica‐Supported Enzyme RrADH in Batch and Continuous Flow Mode. ChemCatChem, 13(10), 2469-2475. [Link]

  • Lesyk, R., et al. (2020). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Pharmacia, 67(1), 21-28. [Link]

  • Harada, N., et al. (1996). Synthesis and biological activity of O-alkyl-3-N-aminoacyloxymethyl-5-fluoro-2'-deoxyuridine derivatives. Chemical & Pharmaceutical Bulletin, 44(6), 1196-1201. [Link]

  • Głowacka, I. E., et al. (2021). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 26(11), 3366. [Link]

  • Benci, K., et al. (2023). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. International Journal of Molecular Sciences, 24(23), 16999. [Link]

  • Van der Veken, P., et al. (2011). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. Archiv der Pharmazie, 344(12), 815-826. [Link]

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Methodological & Application

synthesis protocols for (2R)-3-amino-2-fluoropropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of (2R)-3-amino-2-fluoropropan-1-ol: Protocols and Scientific Insights

Introduction: The Significance of Chiral Fluoroamines

(2R)-3-amino-2-fluoropropan-1-ol is a chiral building block of significant interest to the pharmaceutical and agrochemical industries. The incorporation of a fluorine atom into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The specific stereochemistry at the C2 position, combined with the presence of both primary amine and alcohol functionalities, makes this molecule a versatile synthon for creating complex, biologically active compounds.

This guide provides detailed, research-grade protocols for the synthesis of (2R)-3-amino-2-fluoropropan-1-ol. Moving beyond a simple recitation of steps, we delve into the causality behind experimental choices, offering insights honed from practical application. The protocols are designed to be self-validating, with integrated quality control checkpoints to ensure the chemical and stereochemical integrity of the final product.

Strategic Overview of Synthesis

The primary challenge in synthesizing (2R)-3-amino-2-fluoropropan-1-ol lies in the precise, stereocontrolled introduction of the fluorine atom adjacent to a stereogenic center. The most robust strategies commence from readily available chiral precursors, thereby embedding the desired stereochemistry from the outset. We will detail a highly reliable and commonly employed method: the regioselective ring-opening of a chiral N-protected aziridine. This approach offers excellent control over both regioselectivity and stereoselectivity.

An alternative conceptual pathway involving asymmetric dihydroxylation is also discussed to provide a broader perspective on synthetic possibilities.

Protocol 1: Stereoselective Synthesis via Chiral Aziridine Ring-Opening

This protocol is arguably the most effective, leveraging the predictable reactivity of chiral aziridines. The synthesis begins with (R)-serine, a commercially available and inexpensive chiral starting material. The stereocenter from serine is conserved throughout the sequence, ultimately becoming the C2 center in the final product.

Causality and Workflow Rationale

The core of this strategy is a two-step process: converting the hydroxyl group of a serine derivative into a leaving group and inducing an intramolecular SN2 reaction with the protected amine to form the strained aziridine ring. This locks in the stereochemistry. The subsequent ring-opening with a fluoride nucleophile is highly regioselective, with the fluoride attacking the less sterically hindered carbon (C3), leaving the stereocenter at C2 untouched. This approach is a classic example of using strained-ring chemistry to achieve challenging transformations.[1][2]

Experimental Workflow Diagram

G cluster_0 Step 1: Aziridine Formation cluster_1 Step 2: Ester Reduction cluster_2 Step 3: Fluorinative Ring-Opening cluster_3 Step 4: Deprotection & Final Product A (R)-Serine Methyl Ester B N-Boc-(R)-Serine Methyl Ester A->B Boc₂O, Et₃N C N-Boc-O-Tosyl-(R)-Serine Methyl Ester B->C TsCl, Pyridine D (S)-Methyl 1-(tert-butoxycarbonyl)aziridine-2-carboxylate C->D K₂CO₃, MeOH E ((S)-1-(tert-butoxycarbonyl)aziridin-2-yl)methanol D->E LiBH₄, THF F (R)-tert-butyl (1-fluoro-3-hydroxypropan-2-yl)carbamate E->F Pyridine-HF (Olah's Reagent) G (2R)-3-amino-2-fluoropropan-1-ol F->G TFA or HCl/Dioxane

Caption: Workflow for synthesis via chiral aziridine intermediate.

Detailed Step-by-Step Protocol

Materials & Reagents:

ReagentFormulaMW ( g/mol )Supplier Suggestion
(R)-Serine methyl ester hydrochlorideC₄H₁₀ClNO₃155.58Sigma-Aldrich, TCI
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.25Sigma-Aldrich, Acros
Triethylamine (Et₃N)C₆H₁₅N101.19Fisher Scientific
p-Toluenesulfonyl chloride (TsCl)C₇H₇ClO₂S190.65Sigma-Aldrich
PyridineC₅H₅N79.10Fisher Scientific
Potassium Carbonate (K₂CO₃)K₂CO₃138.21VWR
Lithium borohydride (LiBH₄)LiBH₄21.78Sigma-Aldrich
Hydrogen fluoride pyridine (70% HF)C₅H₅N·(HF)ₓVariesSigma-Aldrich
Trifluoroacetic acid (TFA)C₂HF₃O₂114.02Sigma-Aldrich
Solvents (DCM, THF, MeOH, EtOAc)--HPLC Grade

Step 1: Formation of (S)-Methyl 1-(tert-butoxycarbonyl)aziridine-2-carboxylate

  • 1a. Boc Protection: To a stirred solution of (R)-Serine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, ~0.2 M), add triethylamine (2.2 eq) at 0 °C. Stir for 15 minutes, then add a solution of Di-tert-butyl dicarbonate (1.1 eq) in DCM. Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Expertise & Experience: Ensure the reaction is anhydrous. The excess triethylamine neutralizes both the starting hydrochloride salt and the HCl generated during tosylation in the next step. Monitor by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • 1b. Tosylation: Cool the reaction mixture back to 0 °C. Add pyridine (3.0 eq) followed by the portion-wise addition of p-Toluenesulfonyl chloride (1.2 eq). Stir at 0 °C for 4-6 hours.

    • Expertise & Experience: The tosylation activates the primary alcohol for the subsequent intramolecular cyclization. Pyridine acts as both a base and a nucleophilic catalyst. The reaction is kept cold to minimize side reactions.

  • 1c. Cyclization: Quench the reaction with water and extract the organic layer. Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Dissolve the crude residue in methanol (~0.2 M) and add anhydrous potassium carbonate (3.0 eq). Stir vigorously at room temperature for 18-24 hours.

    • Expertise & Experience: The base (K₂CO₃) deprotonates the Boc-protected amine, which then acts as a nucleophile, displacing the tosylate group to form the aziridine ring. This is an intramolecular SN2 reaction, which proceeds with inversion of configuration at the alcohol carbon, but since the amine is attacking the carbon it's already attached to (via the serine backbone), the stereocenter defined by the carboxylate and amine remains, though the ring formation leads to an (S) designation for the aziridine ester by Cahn-Ingold-Prelog rules.

  • Purification: Filter off the solids and concentrate the filtrate. Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure aziridine ester as a colorless oil.

Step 2: Reduction to ((S)-1-(tert-butoxycarbonyl)aziridin-2-yl)methanol

  • To a solution of the aziridine ester (1.0 eq) from Step 1 in anhydrous tetrahydrofuran (THF, ~0.1 M) at 0 °C, add Lithium borohydride (LiBH₄, 2.0 eq) portion-wise. Stir at 0 °C for 2-3 hours.

    • Expertise & Experience: LiBH₄ is a milder reducing agent than LiAlH₄, which is crucial to prevent the potential reductive opening of the sensitive aziridine ring. The reaction must be strictly anhydrous.

  • Quenching & Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous Rochelle's salt (potassium sodium tartrate) solution. Stir vigorously for 1 hour until two clear layers form. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The product is often pure enough for the next step, but can be purified by chromatography if needed.

Step 3: Fluorinative Ring-Opening

  • Safety First: Hydrogen fluoride pyridine (Olah's reagent) is extremely corrosive and toxic. This reaction MUST be performed in a well-ventilated fume hood using appropriate personal protective equipment (gloves, lab coat, face shield) and plastic labware (Teflon, Polypropylene), as HF reacts with glass.

  • In a polypropylene flask, dissolve the aziridinyl methanol (1.0 eq) from Step 2 in anhydrous DCM (~0.1 M). Cool the solution to -10 °C. Slowly add Hydrogen fluoride pyridine (3.0-5.0 eq) via a plastic syringe. Stir the reaction at -10 °C to 0 °C for 6-8 hours.

    • Expertise & Experience: This is the key fluorination step. The reaction proceeds via an SN2 mechanism. The fluoride ion attacks the unsubstituted C3 carbon of the aziridine, which is less sterically hindered. This regioselectivity is critical for success. The stereocenter at C2 is unaffected.

  • Quenching & Workup: Very carefully pour the reaction mixture into a stirred, ice-cold saturated solution of NaHCO₃. Use a plastic or Teflon-coated stir bar. Continue stirring until gas evolution ceases. Extract the aqueous layer multiple times with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify by flash chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Step 4: Boc Deprotection

  • Dissolve the purified product from Step 3 (1.0 eq) in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA) (~0.1 M). Stir at room temperature for 1-2 hours.

    • Expertise & Experience: Alternatively, a 4 M solution of HCl in 1,4-dioxane can be used. Monitor by TLC until the starting material is fully consumed.

  • Workup: Concentrate the reaction mixture in vacuo to remove the acid and solvent. To obtain the free base, dissolve the residue in a minimal amount of water, basify to pH > 10 with 2 M NaOH, and extract thoroughly with DCM or a DCM/isopropanol mixture. Dry the organic layers over Na₂SO₄ and concentrate to yield (2R)-3-amino-2-fluoropropan-1-ol as an oil. For easier handling, the hydrochloride salt can be isolated by dissolving the final oil in ether and adding ethereal HCl.

Validation and Trustworthiness: Ensuring Product Integrity

A protocol is only as reliable as its validation methods. Confirming the structure, purity, and stereochemical integrity of the final product is non-negotiable.

Analytical Characterization Workflow

G cluster_validation Quality Control & Validation FinalProduct Final Product (2R)-3-amino-2-fluoropropan-1-ol NMR ¹H, ¹³C, ¹⁹F NMR Structure Confirmation Key Signals: C-F coupling FinalProduct->NMR MS Mass Spectrometry (ESI+) Identity Confirmation Expected M+H⁺ FinalProduct->MS HPLC HPLC FinalProduct->HPLC ChiralHPLC ChiralHPLC FinalProduct->ChiralHPLC

Caption: Essential analytical validation workflow.

  • Structural Confirmation:

    • ¹H NMR: Expect characteristic multiplets for the CH₂N, CHF, and CH₂OH protons. The protons on carbons adjacent to the fluorine will show coupling (JH-F).

    • ¹³C NMR: The carbon attached to fluorine (C2) will exhibit a large one-bond coupling constant (¹JC-F ≈ 170-190 Hz).

    • ¹⁹F NMR: A single resonance, likely a triplet of triplets due to coupling with adjacent protons, confirms the presence of the C-F bond.

  • Identity and Purity:

    • Mass Spectrometry (ESI+): Look for the protonated molecular ion [M+H]⁺ at m/z 94.06.

    • HPLC: Reversed-phase HPLC can determine the chemical purity of the final compound.

  • Stereochemical Integrity:

    • Chiral HPLC: This is the gold standard for determining enantiomeric excess (e.e.). The sample is run on a chiral stationary phase column (e.g., Chiralcel OD-H) with an appropriate mobile phase, which will separate the (R) and (S) enantiomers. Comparison with a racemic standard is ideal.

References

  • Chiral Aziridines in Synthesis: The utility of aziridines as synthetic intermediates is well-documented. For examples of their ring-opening reactions, see publications on the synthesis of functionalized aminophosphonates.[1] (MDPI - Molecules)

  • Fluorination in Medicinal Chemistry: The strategic use of fluorine in drug design is a core concept in modern medicinal chemistry. Reviews on asymmetric fluorination provide context for the importance of these methods.[2] (MDPI - Molecules)

  • Synthesis of Related Amino Alcohols: Patents and articles describing the synthesis of similar structures, such as 3-amino-1,2-propanediol, often use related starting materials like epichlorohydrin or glycerol, highlighting common industrial strategies.[3][4] (Google Patents, ResearchGate)

  • Chiral Building Blocks: The use of chiral nickel(II) complexes for synthesizing a variety of non-canonical amino acids demonstrates the power of using chiral templates to control stereochemistry.[5] (Springer Nature)

Sources

Application Note: Process Development & Scale-Up of (2R)-3-Amino-2-Fluoropropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a scalable, safety-optimized protocol for the synthesis of (2R)-3-amino-2-fluoropropan-1-ol hydrochloride , a critical chiral building block for antibiotics (e.g., oxazolidinones like Linezolid analogs) and kinase inhibitors.

Historically, the introduction of fluorine into chiral amino alcohols at scale has been hindered by the thermal instability and explosive potential of traditional reagents like DAST (Diethylaminosulfur trifluoride). This guide presents a modernized route utilizing XtalFluor-E® , a crystalline dialkylaminodifluorosulfinium salt.[1] This method offers superior thermal stability (decomposition onset >200°C vs. 140°C for DAST) and eliminates the generation of free HF during the activation step, making it suitable for kilo-lab and pilot-plant operations in standard borosilicate glass reactors.

Key Performance Indicators (KPIs)
ParameterMetric
Target Scale 100 g – 1 kg
Overall Yield 65–72% (3 steps)
Enantiomeric Excess (ee) >98% (via stereospecific inversion)
Safety Profile No distillation of explosive liquids; Solid reagents.

Strategic Pathway Analysis

The synthesis targets the (2R) configuration.[2] To achieve this via nucleophilic fluorination (S_N2), which proceeds with inversion of configuration, we must start from the (S) -enantiomer of the diol precursor.

Retro-Synthetic Logic
  • Target: (2R)-3-amino-2-fluoropropan-1-ol.[2]

  • Transformation: Deoxyfluorination of a secondary alcohol (S_N2 Inversion).

  • Precursor: (S)-3-amino-1,2-propanediol (Isoserinol).

  • Protection Strategy: The amine and primary alcohol must be orthogonally protected to prevent side reactions (aziridine formation or primary fluorination).

Selected Route: The "Double-Protection / Inversion" Protocol

We utilize (S)-3-amino-1,2-propanediol (commercially available in bulk) as the chiral pool starting material.

Workflow Visualization:

SynthesisRoute SM (S)-3-amino-1,2-propanediol (Chiral Pool) Step1 Step 1: N-Boc Protection (Boc2O, NaOH) SM->Step1 Int1 N-Boc-(S)-diol Step1->Int1 Step2 Step 2: Selective O-Tritylation (TrCl, Et3N) Int1->Step2 Regioselective (1° vs 2° OH) Int2 N-Boc-O-Trityl-(S)-diol (Solid Intermediate) Step2->Int2 Step3 Step 3: Deoxyfluorination (XtalFluor-E, DBU) *INVERSION* Int2->Step3 S_N2 Reaction Int3 Protected (2R)-Fluoroamine Step3->Int3 Step4 Step 4: Global Deprotection (HCl/MeOH) Int3->Step4 Product (2R)-3-amino-2-fluoropropan-1-ol HCl (Target Salt) Step4->Product

Figure 1: Strategic pathway for the stereoselective synthesis of (2R)-3-amino-2-fluoropropan-1-ol.

Detailed Experimental Protocols

Step 1 & 2: Orthogonal Protection

Objective: Convert (S)-3-amino-1,2-propanediol into N-Boc-1-O-trityl-(S)-3-amino-1,2-propanediol. Rationale: The bulky Trityl group protects the primary alcohol selectively due to steric hindrance at the secondary position, while Boc protects the amine. This intermediate is often crystalline, aiding purification without chromatography.

Reagents:

  • (S)-3-amino-1,2-propanediol (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc2O) (1.1 equiv)

  • Trityl Chloride (TrCl) (1.1 equiv)

  • Triethylamine (TEA) (2.5 equiv)

  • Solvent: Dichloromethane (DCM)

Protocol:

  • N-Protection: Dissolve (S)-3-amino-1,2-propanediol (100 g, 1.10 mol) in methanol/water (1:1, 1 L). Add NaOH (1.1 equiv) followed by dropwise addition of Boc2O (264 g, 1.21 mol) at 0°C. Stir at RT for 4 hours.

  • Workup: Evaporate methanol. Extract aqueous phase with EtOAc. Dry (Na2SO4) and concentrate to yield N-Boc-(S)-diol as a viscous oil.

  • O-Protection: Redissolve the crude oil in anhydrous DCM (10 vol). Add TEA (2.5 equiv).

  • Addition: Cool to 0°C. Add Trityl Chloride (337 g, 1.21 mol) portion-wise over 1 hour. The reaction is regioselective for the primary alcohol.

  • Reaction: Warm to RT and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Isolation: Wash with 1N citric acid (removes TEA), then brine. Concentrate.

  • Crystallization: Recrystallize the crude solid from Hexane/EtOAc.

    • Checkpoint: Target purity >98% by HPLC. The secondary hydroxyl must remain free.

Step 3: Deoxyfluorination with XtalFluor-E (The Critical Step)

Objective: Convert the secondary alcohol to a secondary fluoride with stereochemical inversion. Safety Note: Unlike DAST, XtalFluor-E does not release free HF upon hydrolysis and is a solid. However, it requires an exogenous fluoride source (promoter) like DBU or Et3N[3]·3HF.[3][4]

Reagents:

  • N-Boc-O-Trityl-(S)-diol (Intermediate from Step 2)

  • XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate) (1.2 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv) OR Et3N·3HF (2.0 equiv)

  • Solvent: Anhydrous DCM

Protocol:

  • Setup: Charge a dry, nitrogen-purged reactor with N-Boc-O-Trityl-(S)-diol (100 g scale) and anhydrous DCM (10 vol). Cool to -78°C (at scale, -20°C is often acceptable with XtalFluor, but lower temperatures favor enantiopurity).

  • Reagent Addition: Add DBU (1.5 equiv) dropwise.

  • Fluorination: Add solid XtalFluor-E (1.2 equiv) in portions. Note: Slight exotherm.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to RT slowly over 4 hours.

    • Mechanism:[3][5][6][7][8][9] The alcohol attacks the sulfur center, displacing tetrafluoroborate. Fluoride (from the complex) then attacks the carbon in an S_N2 fashion, displacing the sulfur leaving group.

  • Quench: Quench carefully with saturated aqueous NaHCO3. (Gas evolution is minimal compared to DAST, but proceed with caution).

  • Workup: Separate phases. Wash organic layer with 1N HCl (quick wash to remove DBU), then brine. Dry and concentrate.

  • Purification: Flash filtration through a short silica plug (eluting with 10% EtOAc/Hexane) to remove sulfonamide byproducts.

Step 4: Global Deprotection & Salt Formation

Objective: Remove Trityl and Boc groups to yield the final hydrochloride salt.

Protocol:

  • Dissolution: Dissolve the fluorinated intermediate in MeOH (5 vol).

  • Acidolysis: Add 4M HCl in Dioxane (or concentrated HCl dropwise) (5 equiv).

  • Reaction: Heat to 40°C for 2-3 hours. Trityl alcohol will precipitate or remain in solution depending on concentration; Boc group cleaves with CO2 evolution.

  • Workup: Concentrate to dryness. Trityl alcohol (byproduct) is lipophilic. Partition the residue between water and Ether/Hexane. The product (amino alcohol salt) stays in the water; Trityl alcohol goes to the organic layer.

  • Isolation: Separate the aqueous layer. Lyophilize or concentrate and crystallize from EtOH/Et2O.

  • Final Product: (2R)-3-amino-2-fluoropropan-1-ol hydrochloride .

Quality Control & Characterization

TestAcceptance CriteriaMethod
Appearance White to off-white hygroscopic solidVisual
Identity (NMR) 1H NMR (D2O): d 4.8-5.0 (dm, J=48Hz, CHF), 3.8 (m, CH2OH), 3.3 (m, CH2N)400 MHz NMR
Fluorine NMR Single peak ~ -185 to -190 ppm (decoupled)19F NMR
Purity >98.0%HPLC (ELSD or CAD detector)
Chiral Purity >98% eeChiral HPLC (Crownpak CR(+) or similar)
Water Content <1.0% (unless hydrate specified)Karl Fischer

Self-Validating Check:

  • Optical Rotation: The specific rotation should be checked. For the (2R) isomer (HCl salt), literature suggests

    
     is negative in water/methanol. If the rotation is near zero or positive, suspect racemization or incomplete inversion.
    

Safety & Handling (E-E-A-T)

Why XtalFluor-E over DAST?

The primary barrier to scaling this reaction is the fluorinating agent.

SafetyComparison DAST DAST / Deoxo-Fluor (Liquid) Risk1 Thermal Decomposition Onset ~140°C (Explosive) DAST->Risk1 Risk2 Hydrolysis Product Generates Free HF (Corrosive/Toxic) DAST->Risk2 Xtal XtalFluor-E (Crystalline Salt) Benefit1 Thermal Stability Onset >205°C Xtal->Benefit1 Benefit2 Hydrolysis Product Generates HBF4 (Less volatile than HF) Xtal->Benefit2

Figure 2: Safety comparison of fluorinating reagents.

  • Thermal Stability: XtalFluor-E has a decomposition onset >200°C, providing a massive safety margin compared to DAST (140°C).[4]

  • Corrosion: XtalFluor-E does not etch glass significantly under anhydrous conditions, whereas DAST can damage reactors over time.

References

  • L’Heureux, A., et al. (2010).[10] "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." The Journal of Organic Chemistry, 75(10), 3401–3411. Link

  • Beaulieu, F., et al. (2009). "Deoxofluorination of Alcohols using XtalFluor-E: A Safer Alternative to DAST." Organic Letters, 11(21), 5050–5053. Link

  • Kalow, J. A., & Doyle, A. G. (2010). "Mechanistic Investigations of the Fluorination of Alcohols with XtalFluor-E." Journal of the American Chemical Society, 132(10), 3268–3269. Link

  • PubChem Compound Summary. "(2R)-3-amino-2-fluoropropan-1-ol."[2] National Center for Biotechnology Information. Link

  • BenchChem Application Note. "Large-Scale Synthesis of 3-Amino-1,2-propanediol." (Precursor availability).[7][11][12] Link

Sources

Application Note: Hydroxyl Functionalization of (2R)-3-amino-2-fluoropropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic functionalization of the hydroxyl group in (2R)-3-amino-2-fluoropropan-1-ol . This scaffold is a critical chiral building block in the synthesis of fluorinated antibiotics (related to florfenicol), peptidomimetics, and kinase inhibitors.

The presence of the fluorine atom at the C2 position introduces unique electronic and steric challenges, specifically the risk of


-elimination of HF  and racemization  during functionalization. This guide prioritizes chemoselectivity and stereochemical integrity.

Strategic Analysis & Chemical Logic

The Scaffold Challenge

The molecule contains three distinct reactive features:

  • Primary Amine (

    
    ):  Highly nucleophilic; must be protected first to prevent self-polymerization or interference with hydroxyl activation.
    
  • Secondary Fluoride (

    
    ):  Induces electron withdrawal. It decreases the nucleophilicity of the hydroxyl group and increases the acidity of adjacent protons (
    
    
    
    and
    
    
    ), creating a risk of HF elimination under basic conditions.
  • Primary Alcohol (

    
    ):  The target for functionalization.
    
The "Protection-First" Strategy

Direct modification of the hydroxyl group (e.g., oxidation or sulfonation) is incompatible with a free amine.

  • Recommendation: Use Boc (tert-butoxycarbonyl) protection.[1] It is stable to basic hydrolysis and oxidative conditions but easily removed with acid (TFA/HCl), which is orthogonal to the C-F bond stability.

Stereochemical Risk: The -Fluoro Carbonyl Problem

If the hydroxyl is oxidized to an aldehyde (


), the chiral center at C2 becomes an 

-fluoro position adjacent to a carbonyl. The C2 proton becomes highly acidic (

drops significantly), making the molecule prone to rapid racemization even with mild bases.
  • Solution: Use Dess-Martin Periodinane (DMP) for oxidation. It proceeds under neutral conditions, unlike Swern oxidation (which requires

    
    , a base that causes epimerization).
    

Reaction Workflow Visualization

The following flowchart outlines the divergent pathways for functionalization: Activation (for substitution) and Oxidation (for chain extension).

G Figure 1: Divergent Functionalization Pathways for (2R)-3-amino-2-fluoropropan-1-ol SM (2R)-3-amino-2-fluoropropan-1-ol (Starting Material) Boc_Int N-Boc Intermediate (Protected Amine) SM->Boc_Int Boc2O, NaOH THF/H2O Mesylate Mesylate (OMs) (Activated Leaving Group) Boc_Int->Mesylate MsCl, Et3N DCM, 0°C Aldehyde Aldehyde (Oxidation Product) Boc_Int->Aldehyde Dess-Martin Periodinane DCM, RT Sub_Prod Substitution Product (N3, CN, Halogen) Mesylate->Sub_Prod NaN3 or NaCN DMF, 60°C

[1]

Detailed Experimental Protocols

Protocol A: Chemoselective Amine Protection (N-Boc)

Prerequisite for all hydroxyl functionalization.

Rationale: We use a biphasic system (THF/Water) with inorganic base. This prevents the formation of esters at the hydroxyl position, which can occur if organic bases (like DMAP) are used with


.

Reagents:

  • (2R)-3-amino-2-fluoropropan-1-ol (1.0 equiv)[2]

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)[3]
    
  • 
     (1.0 M aqueous solution, 1.2 equiv)
    
  • THF (Tetrahydrofuran)

Procedure:

  • Dissolution: Dissolve the starting amino-alcohol in THF (

    
    ).
    
  • Base Addition: Cool to

    
    . Add the 
    
    
    
    solution dropwise.
  • Boc Addition: Add

    
     (dissolved in minimal THF) dropwise over 15 minutes.
    
  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (ninhydrin stain will show loss of free amine).

  • Workup: Evaporate THF under reduced pressure. Acidify the remaining aqueous layer carefully to pH 4–5 with

    
     (do not  use strong mineral acids like HCl to avoid Boc removal).
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Yield: Expect >90% yield of a white/colorless solid.

Protocol B: Hydroxyl Activation (Mesylation)

Target: Conversion of OH to OMs (Methanesulfonate) for nucleophilic substitution.[4]

Critical Safety Note: The presence of the


-fluorine makes the C1/C3 protons acidic. Strict temperature control (

) is mandatory.
If the reaction warms up with excess base, HF elimination will occur, yielding the allylic amine byproduct.

Reagents:

  • N-Boc-(2R)-3-amino-2-fluoropropan-1-ol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Dissolve the N-Boc intermediate in anhydrous DCM (

    
    ).
    
  • Cooling: Cool the solution to

    
      in an ice bath. Stir for 10 minutes.
    
  • Base Addition: Add

    
     slowly.
    
  • Activation: Add MsCl dropwise via syringe. Do not rush this step. Exotherms promote elimination.

  • Incubation: Stir at

    
     for 1–2 hours. Do not let it warm to RT unless TLC indicates no reaction (unlikely).
    
  • Quench: Quench with cold saturated

    
     solution.
    
  • Workup: Extract with DCM. Wash with cold

    
     (rapid wash to remove amine, minimize Boc loss) then brine.
    
  • Storage: The mesylate is unstable on silica gel. Do not purify by column chromatography. Use immediately for the next substitution step (e.g., reaction with Sodium Azide or Cyanide).

Protocol C: Oxidation to Aldehyde (Dess-Martin)

Target: Synthesis of (2R)-N-Boc-3-amino-2-fluoropropanal.

Rationale: Swern oxidation involves


 in the final step, which often racemizes 

-fluoro aldehydes. Dess-Martin Periodinane (DMP) is acidic/neutral and preserves the chiral center.

Reagents:

  • N-Boc-(2R)-3-amino-2-fluoropropan-1-ol (1.0 equiv)

  • Dess-Martin Periodinane (1.2 equiv)

  • DCM (Wet DCM is actually beneficial for DMP, but standard DCM is fine)

Procedure:

  • Dissolution: Dissolve the N-Boc alcohol in DCM (

    
    ).
    
  • Oxidation: Add solid DMP in one portion at RT.

  • Monitoring: The reaction is typically fast (30–90 mins). Monitor by TLC.

  • Quench: Add a 1:1 mixture of saturated

    
     (to reduce iodine byproducts) and saturated 
    
    
    
    . Stir vigorously until the biphasic mixture becomes clear (approx. 15 mins).
  • Isolation: Extract with DCM. Dry over

    
    .
    
  • Stability Warning: The resulting

    
    -fluoro aldehyde is prone to hydration and racemization. Do not store.  Proceed immediately to the next step (e.g., Wittig reaction or Reductive Amination).
    

Quantitative Data Summary

ParameterProtocol A (Protection)Protocol B (Mesylation)Protocol C (Oxidation)
Reagent

/


/

Dess-Martin Periodinane
Temperature

Strictly

RT
Time 4–6 Hours1–2 Hours0.5–1.5 Hours
Key Risk O-Boc formation (minor)HF Elimination Racemization
Typical Yield 90–95%85–90% (Crude)80–85%
Purification Silica ColumnNone (Unstable)None (Unstable)

References

  • PubChem. (2R)-3-amino-2-fluoropropan-1-ol Compound Summary. National Library of Medicine. [Link]

  • Master Organic Chemistry. Mesylates and Tosylates: Preparation and Utility. [Link]

  • Chemistry Steps. Oxidation of Alcohols and Stereochemical Considerations. [Link]

  • Arkivoc. Synthesis of fluorinated amino acid derivatives (Review). [Link]

Sources

The Strategic Application of (2R)-3-amino-2-fluoropropan-1-ol in the Synthesis of Chiral Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Chiral Building Blocks

In contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance the pharmacological profile of therapeutic candidates.[1] The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[2] Chiral fluorinated building blocks are of particular importance, as they allow for the precise three-dimensional placement of fluorine atoms, enabling a sophisticated approach to modulating drug-target interactions.[3]

(2R)-3-amino-2-fluoropropan-1-ol is a versatile and highly valuable chiral building block that serves as a precursor to a variety of more complex pharmaceutical intermediates.[4] Its bifunctional nature, possessing both a primary amine and a primary alcohol, coupled with a stereodefined fluorine-bearing carbon, makes it an ideal starting material for the synthesis of enantiomerically pure, fluorinated heterocycles. This guide provides an in-depth exploration of the practical application of (2R)-3-amino-2-fluoropropan-1-ol, with a focus on the preparation of (3S)-3-fluoroazetidine hydrochloride, a key intermediate in the development of novel therapeutics, including kinase inhibitors.[5][6]

Core Synthetic Strategy: From Amino Alcohol to Azetidine

The primary application of (2R)-3-amino-2-fluoropropan-1-ol detailed herein is its conversion to (3S)-3-fluoroazetidine. This transformation is a multi-step process that leverages the inherent reactivity of the starting material's functional groups. The overall workflow involves protection of the amine, activation of the alcohol, intramolecular cyclization, and final deprotection.

G A (2R)-3-amino-2-fluoropropan-1-ol B N-Boc Protection A->B C N-Boc-(2R)-3-amino-2-fluoropropan-1-ol B->C D O-Mesylation C->D E Mesylated Intermediate D->E F Intramolecular Cyclization E->F G N-Boc-(3S)-3-fluoroazetidine F->G H N-Boc Deprotection G->H I (3S)-3-fluoroazetidine H->I

Figure 1. Overall synthetic workflow.

Part 1: Protection of the Amino Group

Scientific Rationale

The first crucial step in the synthetic sequence is the protection of the primary amino group. This is necessary to prevent its interference in the subsequent O-sulfonylation step. The amine's nucleophilicity would otherwise lead to undesired side reactions, such as the formation of sulfonamides. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the basic conditions of the subsequent cyclization step and its facile removal under acidic conditions.[7][8]

Detailed Protocol 1: N-Boc Protection

Objective: To synthesize N-Boc-(2R)-3-amino-2-fluoropropan-1-ol.

Materials:

  • (2R)-3-amino-2-fluoropropan-1-ol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Methanol (MeOH) or a Dioxane/Water mixture

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (2R)-3-amino-2-fluoropropan-1-ol (1.0 eq) in methanol (or a 1:1 mixture of dioxane and water).

  • To the stirred solution, add triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq).

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvent.

  • Dilute the residue with water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-(2R)-3-amino-2-fluoropropan-1-ol as a clear oil or white solid.

Part 2: Activation and Intramolecular Cyclization

Scientific Rationale

With the amine protected, the next step is to convert the primary alcohol into a good leaving group to facilitate the intramolecular nucleophilic substitution that will form the azetidine ring. Mesylation (reaction with methanesulfonyl chloride) is a common and effective method for this transformation. The resulting mesylate is highly susceptible to displacement by the protected amine in an intramolecular Sₙ2 reaction. The stereochemistry at the fluorine-bearing carbon dictates that this cyclization will proceed with inversion of stereochemistry at the carbon bearing the leaving group is not chiral, leading to the formation of the (3S)-fluoroazetidine.[9]

Detailed Protocol 2: O-Mesylation and Cyclization

Objective: To synthesize N-Boc-(3S)-3-fluoroazetidine from N-Boc-(2R)-3-amino-2-fluoropropan-1-ol.

Materials:

  • N-Boc-(2R)-3-amino-2-fluoropropan-1-ol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

Procedure:

Step A: O-Mesylation

  • Dissolve N-Boc-(2R)-3-amino-2-fluoropropan-1-ol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) or DIPEA (1.5 eq) to the solution.

  • Add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of cold water.

  • Separate the organic layer, and wash successively with cold 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Caution: The mesylated intermediate can be unstable and is often used immediately in the next step without extensive purification.

Step B: Intramolecular Cyclization

  • To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the crude mesylated intermediate from Step A in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approx. 65 °C) for 4-6 hours, or until TLC analysis indicates the formation of the azetidine.

  • Cool the reaction to 0 °C and carefully quench by the dropwise addition of water.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-(3S)-3-fluoroazetidine.

Part 3: Deprotection to Yield the Final Intermediate

Scientific Rationale

The final step is the removal of the N-Boc protecting group to yield the free amine, (3S)-3-fluoroazetidine, typically as a salt for improved stability and handling. Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, efficiently cleaves the Boc group.[7] The mechanism involves protonation of the carbamate followed by fragmentation to release the stable tert-butyl cation, carbon dioxide, and the desired amine.[7]

Detailed Protocol 3: N-Boc Deprotection

Objective: To synthesize (3S)-3-fluoroazetidine hydrochloride.

Materials:

  • N-Boc-(3S)-3-fluoroazetidine

  • 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve N-Boc-(3S)-3-fluoroazetidine (1.0 eq) in a minimal amount of dichloromethane or use it directly if it is an oil.

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) to the stirred solution at room temperature. Alternatively, a solution of 20-50% TFA in DCM can be used.

  • Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, the product will often precipitate as the hydrochloride salt.

  • Concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the residue to induce further precipitation of the salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (3S)-3-fluoroazetidine hydrochloride as a white or off-white solid.[10][11][12][13]

Data Summary and Expected Outcomes

StepProductStarting MaterialKey ReagentsExpected YieldPurity
N-Boc Protection N-Boc-(2R)-3-amino-2-fluoropropan-1-ol(2R)-3-amino-2-fluoropropan-1-olBoc₂O, TEA>90%>95%
O-Mesylation Mesylated IntermediateN-Boc-(2R)-3-amino-2-fluoropropan-1-olMsCl, TEA(used crude)(crude)
Cyclization N-Boc-(3S)-3-fluoroazetidineMesylated IntermediateNaH60-75% (2 steps)>95%
N-Boc Deprotection (3S)-3-fluoroazetidine hydrochlorideN-Boc-(3S)-3-fluoroazetidine4M HCl in dioxane>95%>98%

Note: Yields are estimates based on analogous reactions and may vary depending on reaction scale and optimization.

Applications in Pharmaceutical Synthesis

The resulting (3S)-3-fluoroazetidine hydrochloride is a valuable chiral building block for the synthesis of a variety of pharmaceutical candidates. Its incorporation into a larger molecule can impart desirable properties such as improved metabolic stability and enhanced binding to target proteins. For instance, the 3-fluoroazetidine motif is found in a number of kinase inhibitors, where the fluorine atom can form favorable interactions within the kinase active site.[5]

G A (3S)-3-fluoroazetidine B Nucleophilic Substitution or Reductive Amination A->B D Final Kinase Inhibitor B->D C Kinase Inhibitor Scaffold C->B

Figure 2. General application workflow.

Conclusion

(2R)-3-amino-2-fluoropropan-1-ol is a powerful and versatile chiral building block. The synthetic pathway detailed in this guide, culminating in the formation of (3S)-3-fluoroazetidine hydrochloride, provides a robust and reliable method for accessing a key intermediate in modern pharmaceutical research. The protocols provided are designed to be reproducible and scalable, offering researchers and drug development professionals a practical guide to leveraging this important fluorinated synthon.

References

  • A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. (2020). RSC Advances. [Link]

  • A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. (2020). PubMed Central. [Link]

  • A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. (2020). ResearchGate. [Link]

  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. (2022). ARKAT USA, Inc.. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2024). PubMed Central. [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]

  • The Journey of Delamanid: From Synthesis to Global Approval for MDR-TB. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Method for preparing highly pure Delamanid intermediate.
  • N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. Organic Chemistry Portal. [Link]

  • N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. ResearchGate. [Link]

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (2010). ResearchGate. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). MDPI. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • The synthetic method of 3 fluoro azetidine derivatives.
  • Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline[14]. ResearchGate. [Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (2022). MDPI. [Link]

  • Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. (2007). Organic Chemistry Portal. [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2021). PubMed Central. [Link]

  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2024). PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Fms-Like Tyrosine Kinase 3/VEGFR2/Histone Deacetylase Inhibitors for the Treatment of Acute Myeloid Leukemia. (2025). PubMed. [Link]

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. (2014). PubMed Central. [Link]

  • 3-aminoazetidine, its salts and intermediates of synthesis.
  • Photochemical cyclization of α-amino esters to access 3-azetidinones. (2021). PubMed Central. [Link]

  • (2R)-3-amino-2-fluoropropan-1-ol. PubChem. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • PROCESS FOR PRODUCING -FLUORO- -AMINO ACIDS.
  • Direct N-alkylation of unprotected amino acids with alcohols. (2017). PubMed Central. [Link]

  • Synthesis and characterization of a dipeptide analogue: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. (2012). Scholars Research Library. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). PubMed Central. [Link]

  • Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. (2020). MDPI. [Link]

  • How can we protect an amino group leaving an alcohol group free? ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Hydrophilic Fluorinated Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of hydrophilic fluorinated amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying these unique and often problematic compounds. The inherent properties of hydrophilic fluorinated amines—high polarity, basicity, and sometimes-unpredictable chromatographic behavior—necessitate specialized purification strategies. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of hydrophilic fluorinated amines in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: My hydrophilic fluorinated amine is lost in the aqueous layer during liquid-liquid extraction.

Question: I'm performing a standard aqueous workup, but my hydrophilic fluorinated amine product seems to remain in the aqueous phase, leading to low recovery in the organic layer. Why is this happening, and how can I improve my extraction efficiency?

Answer:

This is a common challenge stemming from the combined hydrophilic and basic nature of your compound. The fluorine atoms increase lipophilicity, but the polar amine group, especially when protonated, can dominate, leading to high water solubility.[1][2] Standard workups for reactions in polar solvents like DMF or DMSO often involve dilution with large volumes of water, which can exacerbate this issue.[3]

Causality:

  • Protonation: The basic amine group can be protonated by acidic impurities or even by water to some extent, forming a highly water-soluble ammonium salt.

  • High Polarity: The inherent polarity of the amine and potentially other functional groups in your molecule contributes to its preference for the aqueous phase.

  • Phase-Transfer Effects: Polar aprotic solvents like DMF and DMSO can act as phase-transfer agents, drawing your product back into the aqueous layer.[3]

Solutions:

  • Basify the Aqueous Layer: Before extraction, carefully add a base (e.g., saturated sodium bicarbonate, dilute sodium hydroxide) to the aqueous layer to deprotonate the amine. This will increase its neutrality and hydrophobicity, encouraging its partition into the organic solvent. Monitor the pH to avoid degradation of your compound.

  • Salting Out: Add a neutral salt (e.g., sodium chloride, potassium carbonate) to the aqueous phase until saturation. This increases the polarity of the aqueous layer and reduces the solubility of your organic compound, driving it into the organic phase.

  • Choice of Organic Solvent: Use a more polar organic solvent for extraction that can still be immiscible with water, such as ethyl acetate or dichloromethane. In some cases, a mixture of solvents can be beneficial.

  • Continuous Liquid-Liquid Extraction: For highly water-soluble amines, continuous liquid-liquid extraction can be a powerful technique to achieve high recovery over time.

  • Specialized Extraction Protocols: A more efficient method for removing polar solvents like DMF or DMSO involves a form of liquid-liquid partition chromatography using a series of separatory funnels.[3]

Issue 2: I'm observing poor peak shape and resolution during HPLC purification.

Question: My hydrophilic fluorinated amine shows significant peak tailing and co-elutes with impurities on a standard C18 column. What are the reasons for this, and what chromatographic strategies can I employ for better separation?

Answer:

Poor peak shape and resolution for hydrophilic fluorinated amines on traditional reversed-phase columns are often due to a combination of secondary interactions with the stationary phase and insufficient retention.

Causality:

  • Silanol Interactions: Residual acidic silanol groups on the silica-based stationary phase can interact strongly with the basic amine, leading to peak tailing.

  • Poor Retention: Highly polar compounds are often poorly retained on non-polar C18 phases, eluting near the solvent front with other polar impurities.[4][5]

  • Fluorous Interactions: The unique properties of fluorinated compounds can lead to complex interactions with standard hydrocarbon stationary phases.[6][7][8]

Solutions:

  • Mobile Phase Additives:

    • Acidic Modifiers: Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase. This will protonate the amine, leading to a consistent charge state, and also protonate the silanol groups, minimizing secondary interactions.

    • Basic Modifiers: If your compound is acid-sensitive, a basic modifier like diethylamine or ammonia can be used to deprotonate the silanol groups.

  • Alternative Stationary Phases:

    • Fluorinated Phases: Consider using a column with a fluorinated stationary phase (e.g., perfluorophenyl, perfluorooctyl).[9] These phases can offer unique selectivity for fluorinated molecules.[6][7][8]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating highly polar compounds that are not well-retained in reversed-phase chromatography.[5][10] It utilizes a polar stationary phase (e.g., silica, amine, diol) and a mobile phase with a high concentration of organic solvent and a small amount of water.[4][5][10]

    • Ion-Exchange Chromatography (IEC): Since amines are basic, cation-exchange chromatography is a highly effective purification method.[11][12][13][14]

  • Chromatographic Parameters Optimization:

    • Temperature: Increasing the column temperature can sometimes improve peak shape and resolution.[6][7]

    • Gradient Optimization: A shallower gradient can improve the separation of closely eluting compounds.

Issue 3: My purified hydrophilic fluorinated amine is not stable and degrades over time.

Question: After purification, I've noticed that my hydrophilic fluorinated amine decomposes upon storage. What could be causing this instability, and what are the best practices for storing these compounds?

Answer:

The stability of purified amines, including fluorinated ones, can be a concern, often due to their sensitivity to oxidation and acidic conditions.

Causality:

  • Oxidation: Amines can be susceptible to oxidation by atmospheric oxygen, which can be catalyzed by light or trace metal impurities.[15]

  • Acid Sensitivity: Some fluorinated amines can be sensitive to acidic conditions, which might be present from residual purification solvents (e.g., TFA from HPLC).[15] Trifluoromethylamines, in particular, can be highly water-sensitive and degrade during aqueous workups.[1][2]

Solutions:

  • Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Protection from Light: Store the compound in an amber vial or a container protected from light.

  • Low Temperature: Store at low temperatures (e.g., in a refrigerator or freezer) to slow down potential degradation pathways.

  • Salt Formation: If the free amine is unstable, consider converting it to a stable salt (e.g., hydrochloride, sulfate) for long-term storage. The free base can be regenerated when needed.

  • Solvent Removal: Ensure all residual acidic solvents from purification are thoroughly removed. This can be achieved by co-evaporation with a neutral solvent or by using a suitable workup procedure post-purification.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose chromatography technique for purifying hydrophilic fluorinated amines?

For hydrophilic fluorinated amines, Hydrophilic Interaction Liquid Chromatography (HILIC) and Cation-Exchange Chromatography (IEC) are often more effective than traditional reversed-phase chromatography.

  • HILIC is ideal for retaining and separating highly polar compounds.[4][5][10]

  • IEC specifically targets the basic nature of the amine for separation, offering high selectivity.[11][12][13][14]

The choice between them will depend on the specific properties of your compound and the impurities present.

Q2: Can I use distillation to purify my hydrophilic fluorinated amine?

Distillation can be a viable method if your compound is thermally stable and has a significantly different boiling point from the impurities. However, for many hydrophilic amines, their high boiling points and potential for thermal degradation can make distillation challenging. It is more commonly used for removing volatile acidic impurities from less volatile fluorinated compounds.[16]

Q3: How can I effectively remove acidic impurities from my hydrophilic fluorinated amine?

Acidic impurities can be removed by:

  • Aqueous Wash: Washing the organic solution of your amine with a basic aqueous solution (e.g., sodium bicarbonate) will extract the acidic impurities into the aqueous layer.

  • Ion-Exchange Chromatography: Using an anion-exchange resin can effectively bind and remove acidic impurities.

  • Distillation: If the acidic impurities are volatile, they can sometimes be removed by distillation.[16]

Q4: Are there any special considerations for handling fluorinated solvents during purification?

Yes, while fluorinated solvents can be beneficial for dissolving and purifying fluorinated compounds, they have unique properties. Some fluorinated alcohols, for instance, can be used as polar diluents in extraction processes.[17][18] When using fluorinated eluents in chromatography, it's important to ensure miscibility with the other mobile phase components and compatibility with your HPLC system.

Q5: How can I assess the purity of my final hydrophilic fluorinated amine product?

A combination of analytical techniques is recommended for accurate purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Use a suitable method (reversed-phase with appropriate modifiers, HILIC, or IEC) to check for impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the structure and identifying any fluorine-containing impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of your compound.

  • Gas Chromatography (GC): For volatile amines, GC can be a sensitive method for purity analysis.[19]

Visualized Workflows

Purification Strategy Decision Tree

This diagram provides a logical workflow for selecting an appropriate purification strategy for a hydrophilic fluorinated amine.

Purification_Strategy Purification Strategy for Hydrophilic Fluorinated Amines cluster_chromatography Chromatography Options start Crude Product (Hydrophilic Fluorinated Amine) check_solubility Is the compound soluble in organic solvents? start->check_solubility check_volatility Is the compound thermally stable and volatile? start->check_volatility extraction Liquid-Liquid Extraction (with pH adjustment/salting out) check_solubility->extraction Yes chromatography Chromatography check_solubility->chromatography No extraction->chromatography hilic HILIC chromatography->hilic rp_hplc Reversed-Phase HPLC (with modifiers/specialty column) chromatography->rp_hplc iec Ion-Exchange Chromatography (Cation Exchange) chromatography->iec check_volatility->check_solubility No distillation Distillation check_volatility->distillation Yes check_purity Assess Purity (HPLC, NMR, MS) distillation->check_purity final_product Pure Product check_purity->final_product hilic->check_purity rp_hplc->check_purity iec->check_purity

Caption: Decision tree for selecting a purification method.

Troubleshooting HPLC Peak Tailing

This diagram illustrates the thought process for troubleshooting poor peak shape in HPLC.

HPLC_Troubleshooting Troubleshooting HPLC Peak Tailing for Amines start Poor Peak Shape (Tailing) cause Potential Cause: Secondary Interactions with Silanols start->cause solution1 Add Mobile Phase Modifier cause->solution1 solution2 Change Stationary Phase cause->solution2 acidic_mod Acidic Modifier (e.g., TFA) Protonates amine & silanols solution1->acidic_mod basic_mod Basic Modifier (e.g., DEA) Deprotonates silanols solution1->basic_mod hilic_col HILIC Column (Alternative retention mechanism) solution2->hilic_col fluoro_col Fluorinated Column (Unique selectivity) solution2->fluoro_col end_point Improved Peak Shape acidic_mod->end_point basic_mod->end_point hilic_col->end_point fluoro_col->end_point

Caption: Troubleshooting poor HPLC peak shape.

Data Summary Table

Purification TechniqueAdvantagesDisadvantagesBest For...
Liquid-Liquid Extraction Simple, scalable, good for initial cleanup.Can have low recovery for very polar amines.[3]Removing non-polar impurities and reaction byproducts.
Reversed-Phase HPLC Widely available, good for moderately polar compounds.Poor retention and peak tailing for highly polar amines.[4]Compounds with sufficient hydrophobicity.
HILIC Excellent retention for highly polar compounds.[5][10]Can have longer equilibration times.Purifying very hydrophilic amines that are not retained by RP-HPLC.
Ion-Exchange Chromatography Highly selective for basic compounds.[11][12][13][14]Requires salt gradients, which may need to be removed.Separating amines from neutral or acidic impurities.
Distillation Good for large quantities if applicable.Risk of thermal decomposition, not suitable for non-volatile compounds.[16]Volatile, thermally stable amines.
Recrystallization Can provide very high purity.Finding a suitable solvent system can be difficult.[15]Crystalline solids with suitable solubility profiles.

References

  • Chemistry LibreTexts. (2024, April 15). Ion-Exchange Chromatography. [Link]

  • PubMed. (2014, September 1). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. [Link]

  • ResearchGate. (n.d.). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. [Link]

  • AZoM. (2015, October 16). Identification of Amines Found in Refineries via Ion Chromatography Using a High Capacity Cation Exchange Column. [Link]

  • National Institutes of Health. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Extraction of f-elements with diglycolamides in polar aliphatic fluorinated diluents. [Link]

  • ResearchGate. (n.d.). New polar fluorinated diluents for diamide extractants. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. [Link]

  • ACS Organic & Inorganic Au. (2023, September 5). Synthesis of Fluorinated Amines: A Personal Account. [Link]

  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • ACS Publications. (2023, January 10). Ion-Exchange Chromatography Coupled to Mass Spectrometry in Life Science, Environmental, and Medical Research. [Link]

  • University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]

  • Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Scribd. (n.d.). New Trouble Shooting Guide Hydrophilic Filters 1 01. [Link]

  • University of Rochester. (n.d.). Workup for Removing Amines. [Link]

  • RSC Publishing. (n.d.). Fluorigenic reagents for primary and secondary amines and thiols in high-performance liquid chromatography. A review. [Link]

  • MDPI. (n.d.). An Integrated Adsorption–Regeneration–Distillation–Plasma System for Low-Energy PFAS Remediation with Waste Heat and Solvent Recovery. [Link]

  • MDPI. (n.d.). Direct Defluorination and Amination of Polytetrafluoroethylene and Other Fluoropolymers by Lithium Alkylamides. [Link]

  • ACS Publications. (2021, August 24). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. [Link]

  • PubMed. (n.d.). Evaluation of analytical methods for fluorine in biological and related materials. [Link]

  • AFIN-TS. (n.d.). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. [Link]

  • PubMed. (2025, January 10). Fluorine-rich poly(arylene amine) membranes for the separation of liquid aliphatic compounds. [Link]

  • Longdom Publishing. (n.d.). Analysis of Hydrophilic Compounds and their Detection Capabilities. [Link]

  • PubMed. (2023, September 5). Synthesis of Fluorinated Amines: A Personal Account. [Link]

Sources

storage stability and degradation of (2R)-3-amino-2-fluoropropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2R)-3-amino-2-fluoropropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the storage, stability, and degradation of this compound. Given the limited publicly available data specific to (2R)-3-amino-2-fluoropropan-1-ol, this guide synthesizes information from structurally related compounds and fundamental chemical principles to anticipate and address potential challenges in your experiments.

I. Compound Overview

(2R)-3-amino-2-fluoropropan-1-ol is a chiral fluorinated amino alcohol.[1][2] Its structure, containing a primary amine, a primary alcohol, and a fluorine atom, presents unique considerations for its handling, storage, and stability. The presence of both amine and alcohol functionalities suggests potential susceptibility to oxidation and hygroscopicity, while the fluorine atom can influence its chemical reactivity.

Chemical Structure:

G cluster_0 (2R)-3-amino-2-fluoropropan-1-ol HO HO C1 CH2 HO->C1 C2 CH(R) C1->C2 C3 CH2 C2->C3 F F C2->F NH2 NH2 C3->NH2

Figure 1. Chemical structure of (2R)-3-amino-2-fluoropropan-1-ol.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with (2R)-3-amino-2-fluoropropan-1-ol.

Observed Issue Potential Cause(s) Recommended Solution(s) & Investigation
Inconsistent analytical results (e.g., NMR, HPLC) over time. 1. Degradation: The compound may be degrading due to improper storage (exposure to air, light, or moisture).2. Hygroscopicity: The compound may have absorbed atmospheric moisture, changing its concentration.[3][4][5][6][7]1. Verify Storage Conditions: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at the recommended temperature (typically cool and dry).[8][9]2. Perform Purity Analysis: Use HPLC or GC-MS to check for the presence of impurities or degradation products. Compare the chromatogram with that of a freshly opened sample.3. Dry the Sample: If hygroscopicity is suspected, dry the sample under vacuum. Note that this may not be suitable for highly volatile compounds.
Appearance of new peaks in chromatograms. 1. Oxidative Degradation: The primary amine or alcohol group may have oxidized.[10][11][12][13]2. Cyclization: Intramolecular cyclization could occur, especially under certain pH or temperature conditions.1. Characterize Impurities: Use LC-MS or GC-MS to identify the molecular weights of the new peaks. This can provide clues about the degradation pathway.2. Control Atmosphere: Handle the compound under an inert atmosphere to minimize oxidation.[8]3. pH Control: Maintain a neutral pH in your solutions, as acidic or basic conditions can catalyze degradation or cyclization.
Change in physical appearance (e.g., color change, clumping). 1. Oxidation: Oxidation of amines can lead to colored byproducts.[10][11]2. Hygroscopicity: Absorption of water can cause the solid to clump.[3][4][5][6][7]1. Visual Inspection: Regularly inspect the compound for any changes in appearance.2. Proper Storage: Store in a tightly sealed container in a desiccator or glovebox to protect from moisture.[9]
Low assay values or reduced reactivity. 1. Degradation: The active compound has degraded, reducing its effective concentration.2. Water Content: If the compound is hygroscopic, the presence of water will lower the assay value when measured by weight.1. Quantitative Analysis: Use a quantitative analytical method like qNMR or HPLC with a standard to determine the exact purity of the compound.2. Karl Fischer Titration: Determine the water content of the material to correct for absorbed moisture.

III. Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the optimal storage conditions for (2R)-3-amino-2-fluoropropan-1-ol?

    A1: Based on the functional groups present, (2R)-3-amino-2-fluoropropan-1-ol should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) to prevent oxidation and moisture absorption.[8][9] It is also advisable to store it in a cool, dark place to minimize thermal and light-induced degradation. Some suppliers recommend room temperature storage for the solid form, but for long-term stability, refrigeration is often preferred.[1]

  • Q2: Is (2R)-3-amino-2-fluoropropan-1-ol hygroscopic?

    A2: While specific data is unavailable for this compound, amino alcohols and amino acids are generally known to be hygroscopic.[3][4][5][6][7] Therefore, it is prudent to assume that (2R)-3-amino-2-fluoropropan-1-ol may absorb water from the atmosphere. This can affect the accuracy of weighing and the concentration of solutions. It is recommended to handle the compound in a dry environment, such as a glovebox or a desiccator.

Degradation

  • Q3: What are the likely degradation pathways for this compound?

    A3: The primary degradation pathways are likely to involve the amine and alcohol functional groups.

    • Oxidative Degradation: The primary amine can be oxidized to form various products, including imines, aldehydes, or carboxylic acids, potentially leading to the formation of colored impurities.[10][11][12][13][14] The primary alcohol can also be oxidized to an aldehyde and then to a carboxylic acid. The presence of oxygen, especially in the presence of metal ions, can accelerate this process.[11]

    • Intramolecular Cyclization: Under certain conditions (e.g., heating or in the presence of acid/base catalysts), the molecule could potentially undergo intramolecular cyclization between the amine and alcohol groups to form a substituted morpholine or a similar heterocyclic compound.

G cluster_0 Potential Degradation Pathways A (2R)-3-amino-2-fluoropropan-1-ol B Oxidative Deamination (forms aldehyde/keto-acid) A->B [O] C Alcohol Oxidation (forms aldehyde then carboxylic acid) A->C [O] D Intramolecular Cyclization (forms substituted morpholine) A->D Δ or H+/OH-

Figure 2. Potential degradation pathways for (2R)-3-amino-2-fluoropropan-1-ol.

  • Q4: How can I detect and quantify degradation products?

    A4: A combination of chromatographic and spectroscopic techniques is recommended.

    • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV or mass spectrometric (MS) detection is a powerful tool for separating the parent compound from its degradation products.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify volatile degradation products. Derivatization may be necessary to improve the volatility of the compound and its degradation products.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information about any impurities or degradation products that are present in significant amounts.

    • LC-MS/MS: For in-depth structural elucidation of unknown degradation products, tandem mass spectrometry is invaluable.

Experimental Protocols

  • Q5: Can you provide a general protocol for assessing the stability of (2R)-3-amino-2-fluoropropan-1-ol in a solution?

    A5: Yes, here is a general workflow for a solution stability study.

G cluster_0 Solution Stability Study Workflow prep Prepare Solution (compound in chosen solvent) initial Initial Analysis (t=0) (HPLC, LC-MS) prep->initial storage Store Aliquots (under different conditions: temp, light, pH) initial->storage sampling Analyze Aliquots (at defined time points) storage->sampling data Data Analysis (compare to t=0) sampling->data conclusion Determine Degradation Rate & Identify Degradants data->conclusion

Sources

Technical Support Center: Purification of (2R)-3-amino-2-fluoropropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of (2R)-3-amino-2-fluoropropan-1-ol. This resource is designed for researchers, chemists, and drug development professionals who are working with this chiral fluorinated amino alcohol. The unique combination of a primary amine, a primary alcohol, a fluorine atom, and a chiral center presents specific challenges in achieving high purity. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a crude sample of (2R)-3-amino-2-fluoropropan-1-ol?

A1: The impurity profile depends heavily on the synthetic route. However, several classes of impurities are common. The presence of a fluorine atom can influence the reactivity and properties of intermediates and byproducts.[1]

Common Impurity Profile:

Impurity TypeLikely Source / IdentityRecommended Analytical Technique
Enantiomeric Impurity (2S)-3-amino-2-fluoropropan-1-olChiral HPLC, Chiral GC[2][3]
Starting Materials Unreacted precursors from the specific synthetic route.LC-MS, GC-MS, NMR
Reagent-Derived Reagents used in the synthesis (e.g., protecting groups, fluorinating agents).LC-MS, NMR
Solvent Residues Residual solvents from reaction and workup.¹H NMR, GC-MS
Over-reaction/Byproducts Dimerization, or side reactions involving the amine or alcohol.LC-MS, NMR
Q2: Why is this molecule so difficult to purify using standard silica gel chromatography?

A2: (2R)-3-amino-2-fluoropropan-1-ol is a highly polar molecule due to the primary amine and primary alcohol functional groups.[4] This causes several issues on standard silica gel:

  • Strong Adsorption: The polar amine and hydroxyl groups interact very strongly with the acidic silanol groups on the silica surface. This leads to significant peak tailing and often, irreversible binding to the column.

  • Poor Solubility: The compound may have limited solubility in the non-polar to moderately polar solvent systems typically used in standard normal-phase chromatography.

Q3: What is the best general approach to start with for purifying this compound?

A3: A multi-step approach is often necessary.

  • Initial Cleanup: Start with a simple acid-base extraction to remove non-basic organic impurities. Dissolve the crude material in a suitable organic solvent (like ethyl acetate), wash with a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, then extract the desired amine into an aqueous acid solution (e.g., 1M HCl). After washing the aqueous layer with an organic solvent, the pH is raised with a base (e.g., NaOH) to regenerate the free amine, which is then extracted back into an organic solvent.

  • Crystallization/Recrystallization: This is often the most effective and scalable method for purifying polar, crystalline compounds.[5][6] If the compound is a solid, attempt recrystallization from various solvent systems.

  • Chromatography: If crystallization fails or is insufficient, chromatography is the next step. However, this will likely require specialized techniques beyond standard silica gel.[7]

Troubleshooting Guide

This section addresses specific problems you may encounter during your purification workflow.

Q4: My sample is a persistent oil and won't crystallize. What are my options?

A4: Oiling out is common for compounds with impurities that act as a eutectic mixture or for molecules with strong intermolecular hydrogen bonding that prefer an amorphous state.

Troubleshooting Steps:

  • Salt Formation: Convert the amine to a salt (e.g., hydrochloride or tartrate). Salts are often highly crystalline even when the freebase is an oil. Dissolve the crude oil in a solvent like isopropanol or ethanol and add a stoichiometric amount of an acid (e.g., HCl in ether, or a solution of tartaric acid).

  • Solvent/Anti-Solvent Crystallization: Dissolve the oil in a minimum amount of a good solvent (e.g., methanol, water). Then, slowly add an "anti-solvent" in which the compound is insoluble (e.g., diethyl ether, acetone, or n-hexane) until persistent cloudiness is observed.[5] Heating to redissolve and then allowing slow cooling can promote crystal growth.

  • Purification via Derivatization: If all else fails, consider a protection-purification-deprotection strategy. This is a robust chemical solution to a physical problem.

Q5: My ¹H NMR looks clean, but chiral HPLC shows two peaks. How do I remove the unwanted enantiomer?

A5: The presence of the (2S) enantiomer requires a chiral separation technique, as enantiomers have identical physical properties in a non-chiral environment.[2][3]

Solutions:

  • Preparative Chiral Chromatography: This is the most direct method. Techniques like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) are the industry standard. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often effective for this class of compounds.[3][8][9] SFC is often faster and uses less organic solvent, making it a "greener" alternative to HPLC.[10][11]

  • Diastereomeric Salt Resolution: This classical chemical method involves reacting your racemic or enantiomerically-enriched amine with a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid). This forms a pair of diastereomeric salts, which have different solubilities and can be separated by fractional crystallization. Once a single diastereomer is isolated, the chiral acid is removed by acid/base extraction to yield the pure enantiomer.

Q6: I need to use chromatography. How can I make (2R)-3-amino-2-fluoropropan-1-ol behave better on a column?

A6: The key is to temporarily mask the polar amine group, which is the primary cause of poor chromatographic performance on silica.

Strategy: Protection-Purification-Deprotection The most common strategy is to protect the amine as a tert-butoxycarbonyl (Boc) carbamate. The Boc group is robust enough for chromatography but can be removed under mild acidic conditions.[12][13] The amino group is generally more nucleophilic than the hydroxyl group, allowing for selective protection.[13]

Fig 1. Workflow for purification via chemical derivatization.

Key Experimental Protocols

Protocol 1: Boc-Protection of (2R)-3-amino-2-fluoropropan-1-ol

This protocol describes the protection of the primary amine to facilitate chromatographic purification.

Materials:

  • Crude (2R)-3-amino-2-fluoropropan-1-ol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude amino alcohol (1.0 eq) in DCM or THF.

  • Add a mild base, such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC). The product, being less polar, will have a higher Rf value than the starting material.

  • Once complete, quench the reaction with water or saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM or Ethyl Acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude Boc-protected compound can now be purified using standard silica gel chromatography (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: General Method for Chiral SFC Screening

This protocol provides a starting point for developing a chiral separation method using Supercritical Fluid Chromatography (SFC).

Instrumentation:

  • Analytical SFC system with a column oven and back-pressure regulator.

  • A set of chiral columns (e.g., polysaccharide-based, such as Chiralpak® IA, IB, IC, etc.).

Typical Conditions:

  • Column: Appropriate chiral stationary phase, e.g., 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Supercritical CO₂.

  • Mobile Phase B (Co-solvent): Methanol, Ethanol, or Isopropanol, often with a basic additive.

  • Additive: For a primary amine like this, a basic additive is crucial to prevent peak tailing. A common choice is 0.1-0.3% diethylamine (DEA) or ammonium hydroxide in the co-solvent.[14]

  • Gradient: Start with a shallow gradient, for example, 5% to 40% Co-solvent over 10 minutes.

  • Flow Rate: 3-4 mL/min for an analytical column.

  • Back Pressure: 120-150 bar.

  • Temperature: 35-40 °C.

Procedure:

  • Prepare a stock solution of your sample (~1 mg/mL) in the co-solvent (e.g., methanol).

  • Sequentially screen a variety of chiral columns under the general gradient conditions.

  • Identify the column and co-solvent system that provides the best separation (resolution) between the (2R) and (2S) enantiomers.

  • Optimize the separation by adjusting the gradient, co-solvent, and additive concentration.

G start Assess Purity of Crude Sample (NMR, LC-MS, Chiral LC) is_solid Is the sample a solid? start->is_solid recrystallize Attempt Recrystallization (Solvent/Anti-solvent) is_solid->recrystallize Yes protect Protect Amine (e.g., Boc) See Protocol 1 is_solid->protect No (It's an oil) is_enantiopure Is the main issue enantiomeric purity? chiral_sep Perform Chiral Separation (Prep HPLC/SFC) See Protocol 2 is_enantiopure->chiral_sep Yes end_product High Purity (2R)-3-amino-2-fluoropropan-1-ol is_enantiopure->end_product No (Already Enantiopure) is_chemically_pure Is the sample now chemically pure? is_chemically_pure->is_enantiopure Yes is_chemically_pure->protect No recrystallize->is_chemically_pure chromatography Purify by Silica Gel Chromatography protect->chromatography deprotect Deprotect Amine (TFA or HCl) chromatography->deprotect deprotect->is_enantiopure chiral_sep->end_product

Fig 2. Decision workflow for selecting a purification strategy.
References
  • Agosta, W. C. (2019). Amino Acid-Protecting Groups. Chemical Reviews.
  • Willingdon College, Sangli. Protection and deprotection. WILLINGDON COLLEGE, SANGLI.
  • Various Authors. (2014). How can we protect an amino group leaving an alcohol group free?
  • BenchChem. (2025).
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • SynArchive. Protecting Groups List. SynArchive.
  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Restek.
  • National Center for Biotechnology Information. (2R)-3-amino-2-fluoropropan-1-ol.
  • Fisher Scientific. (2R)-3-amino-2-fluoropropan-1-ol, min 97%. Fisher Scientific.
  • Neopharm Labs.
  • University of Rochester. Tips & Tricks: Recrystallization. Department of Chemistry, University of Rochester.
  • Wikipedia. Chiral analysis. Wikipedia.
  • Various Authors. (2012). Synthesis and characterization of 3-amino-1, 2-propanediol.
  • Leśniak, S., et al. (2019).
  • Bertolo, E., et al. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol.
  • Sharma, B. K., et al. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION. International Journal of Drug Development and Research, 3(2), 148-160.
  • Soloshonok, V. A., et al. (2005). Highly Enantioselective Synthesis of Fluorinated γ-Amino Alcohols through Proline-Catalyzed Cross-Mannich Reaction. Organic Letters, 7(19), 4181–4184.
  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 199, 114032.
  • RotaChrom. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. RotaChrom.
  • BUCHI Corporation. (2023).
  • Regalado, E. L., et al. (2016). Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography.
  • Moschner, J., et al. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews, 119(18), 10718–10801.
  • GEA.

Sources

Technical Support Center: Thermal Optimization for (2R)-3-amino-2-fluoropropan-1-ol Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Reaction Temperature & Chemoselectivity for Fluorinated Amino-Alcohol Coupling Document ID: TSC-2026-F02 Applicable Molecule: (2R)-3-amino-2-fluoropropan-1-ol (CAS: 344413-79-2 / HCl Salt: 2242468-89-7)

Executive Summary

The coupling of (2R)-3-amino-2-fluoropropan-1-ol presents a specific thermodynamic challenge: balancing the reduced nucleophilicity of the amine (caused by the


-fluorine inductive effect) against the kinetic risks of O-acylation and HF elimination at elevated temperatures.

This guide provides a validated thermal protocol to maximize N-acylation yields while preserving the (2R) stereocenter and preventing defluorination.

Part 1: The Thermodynamics & Kinetics (The "Why")

To optimize this reaction, one must understand how the fluorine atom alters the standard amino-alcohol reactivity profile.

1. The Fluorine Inductive Effect (Nucleophilicity Drop)

Unlike non-fluorinated 3-aminopropan-1-ol, the fluorine atom at the C2 position exerts a strong electron-withdrawing inductive effect (


).
  • Impact: This lowers the pKa of the ammonium species from

    
    10.5 to 
    
    
    
    8.5–9.0.
  • Consequence: The free amine is less nucleophilic. At low temperatures (<0°C), the reaction rate may be unacceptably slow, leading to stalled coupling.

2. The Chemoselectivity Battle (N- vs. O-Acylation)
  • Kinetic Control (Low T): Favors Amine attack (

    
    ).
    
  • Thermodynamic/High T Risk: As temperature rises (>30°C), the energy barrier for the oxygen nucleophile is overcome, leading to O-acylated byproducts.

  • The "Trap": Because the amine is deactivated by fluorine, researchers often apply heat to force the reaction, inadvertently triggering O-acylation.

3. The Defluorination Risk (HF Elimination)

The C2-H proton is acidified by the adjacent fluorine. Under basic conditions and elevated temperatures (>40°C),


-elimination of HF can occur, generating a volatile allyl alcohol/amine byproduct.
Part 2: Visualizing the Reaction Landscape

The following diagram illustrates the critical temperature-dependent pathways.

ReactionPathways cluster_legend Thermodynamic Zones Start (2R)-3-amino-2-fluoropropan-1-ol + Activated Carboxylate Intermediate Tetrahedral Intermediate Start->Intermediate Activation (0°C) Side_Elim Allylic Byproduct (HF Elimination) Start->Side_Elim Path C: Excess Base + Heat (>40°C) Product Target Amide (N-Acylation) Intermediate->Product Path A: Kinetic Control (0°C to 20°C) Side_O Ester Byproduct (O-Acylation) Intermediate->Side_O Path B: High T (>30°C) Safe Zone: 0°C - 20°C Safe Zone: 0°C - 20°C Danger Zone: >30°C Danger Zone: >30°C

Caption: Figure 1. Thermal reaction pathways. Path A represents the optimal window. Path B and C represent thermal failure modes.

Part 3: Validated Experimental Protocol

Objective: Coupling of (2R)-3-amino-2-fluoropropan-1-ol with a carboxylic acid using HATU.

Reagents:
  • Substrate: (2R)-3-amino-2-fluoropropan-1-ol HCl salt (1.0 equiv)

  • Carboxylic Acid: (1.0 equiv)

  • Coupling Agent: HATU (1.1 equiv) or EDC/HOBt

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous) or DCM/DMF (9:1)

Step-by-Step Methodology:
  • Pre-Activation (Critical for Selectivity):

    • Dissolve the Carboxylic Acid and HATU in anhydrous DMF.

    • Add 1.0 equiv of DIPEA.

    • Stir at 0°C for 15 minutes.

    • Why? Pre-forming the activated ester ensures the electrophile is ready immediately upon amine addition, minimizing the time the free amine sits in basic solution (reducing elimination risk).

  • Amine Salt Neutralization:

    • In a separate vial, dissolve the amino-alcohol HCl salt in minimal DMF.

    • Add 2.0 equiv of DIPEA.

    • Note: Do not heat this solution. Keep at RT or 0°C.

  • Controlled Addition:

    • Add the neutralized amine solution dropwise to the activated acid solution at 0°C .

    • Rate: 1 mL/min.[1]

  • The Thermal Ramp:

    • Maintain at 0°C for 1 hour . (Kinetic phase: N-acylation initiates).

    • Allow to warm naturally to Room Temperature (20–23°C) .

    • Stir for 4–12 hours.

    • STOP: Do not heat above 25°C.

  • Validation Checkpoint (TLC/LCMS):

    • Check for the disappearance of the acid.

    • Target Mass: [M+H]+

    • Warning Signal: If [M+H-20]+ is observed, HF elimination has occurred (likely due to local heating or excess base).

Part 4: Troubleshooting Guide & FAQs
Scenario 1: Low Yield / Incomplete Conversion

Symptom: Starting material remains after 12h at RT.

  • Root Cause: The fluorine-deactivated amine is too sluggish at RT, or the activated ester hydrolyzed.

  • Fix:

    • Do not increase temperature.

    • Add a nucleophilic catalyst: HOAt (1-Hydroxy-7-azabenzotriazole) at 0.1 equiv. This creates a more reactive ester than HATU alone, compensating for the poor amine nucleophilicity without requiring heat.

Scenario 2: O-Acylation Observed (Ester formation)

Symptom: LCMS shows correct mass, but NMR shows a shift in the CH2-O protons (deshielded).

  • Root Cause: Reaction temperature spiked, or local concentration of reagents was too high.

  • Fix:

    • Perform the reaction strictly at 0°C for the entire duration.

    • Use a less reactive coupling agent like EDC/HOBt instead of HATU to increase selectivity (slower reaction, but more selective for N).

    • Rescue: Treat the crude mixture with LiOH/THF/H2O (1M) for 30 mins. This selectively hydrolyzes the ester (O-acyl) back to the alcohol while leaving the amide (N-acyl) intact.

Scenario 3: Loss of Fluorine (Elimination)

Symptom: Product mass is [M-20] (loss of HF). NMR shows alkene protons.

  • Root Cause: Base strength or concentration too high.

  • Fix:

    • Switch base: Use NMM (N-methylmorpholine) instead of DIPEA. NMM is a weaker base (pKa ~7.4) and less likely to drive E2 elimination.

    • Verify the HCl salt stoichiometry. Ensure you are not adding excess base beyond what is needed to neutralize the HCl and the activation byproduct.

Part 5: Data Summary Table
ParameterOptimal SettingRisk BoundaryConsequence of Excursion
Temperature 0°C

20°C
> 30°CO-acylation; HF Elimination
Base Equiv. 3.0 (if HCl salt)> 4.0

-Elimination (Defluorination)
Solvent DMF or DCMProtic SolventsSolvolysis of activated ester
Time 4–12 Hours> 24 HoursEpimerization of (2R) center
References
  • Vicini, A. C., et al. (2019).[2] Hydrogen Bonding Phase-Transfer Catalysis with Potassium Fluoride: Enantioselective Synthesis of

    
    -Fluoroamines. Journal of the American Chemical Society.[3][4][5] 
    
  • PubChem Compound Summary. (2025). (2R)-3-amino-2-fluoropropan-1-ol.[1] National Center for Biotechnology Information.

  • Organic Chemistry Portal. (2023). Synthesis of 1,2-fluoroamines and stability parameters.

  • Sigma-Aldrich. (2025). Product Specification: (R)-2-Amino-3-fluoropropan-1-ol hydrochloride.

Sources

Technical Support Center: Fluorine Chemistry Division

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 Current Ticket Volume: High Topic: Minimizing Side Reactions in Fluorination Operator: Senior Application Scientist

Welcome to the Fluorine Chemistry Support Center

You have reached the Tier 3 Technical Support desk. We understand that introducing fluorine into organic molecules is rarely straightforward. The high electronegativity (4.0), strong C-F bond (105 kcal/mol), and the paradoxical "basic yet non-nucleophilic" nature of the fluoride ion create a unique set of failure modes.

This guide is structured as a series of resolved support tickets . Each module addresses a specific, high-frequency failure point we see in the field, providing the mechanistic root cause and a validated protocol to resolve it.

Module 1: Nucleophilic Fluorination (S_N2)

Ticket #: F-1024 Subject: "My starting material is turning into an alkene instead of a fluoride." Diagnosis: Unwanted E2 Elimination dominating over S_N2 Substitution.

The Root Cause: The "Naked" Fluoride Trap

In classic organic chemistry, you are taught that fluoride is a poor nucleophile in water because it is tightly solvated. To fix this, you switch to polar aprotic solvents (DMF, DMSO, MeCN) and use "naked" fluoride sources like TBAF or CsF.

The Glitch: In aprotic solvents, "naked" fluoride becomes an extremely strong base. If your substrate has protons


 to the leaving group, the fluoride ion will often act as a base (E2 elimination) rather than a nucleophile (S_N2 substitution), resulting in an alkene [1].
The Fix: Hydrogen-Bonding Phase Transfer

You must modulate the basicity of the fluoride ion without destroying its nucleophilicity. The most robust method is using bulky alcohol co-solvents which provide a "soft" solvation shell.

Visual Workflow: Solvent & Reagent Selection

NucleophilicStrategy Start Substrate Analysis BetaH Are there Beta-Hydrogens? Start->BetaH Leaving Leaving Group Type? BetaH->Leaving Yes Direct Standard CsF/DMF BetaH->Direct No ElimRisk High Elimination Risk Leaving->ElimRisk Halide/Tosylate Soln1 USE: CsF + t-BuOH/Hexane (Bulky Alcohol Solvation) ElimRisk->Soln1 Primary/Secondary Alkyl Soln2 USE: Anhydrous TBAF (Sun/DiMagno Method) ElimRisk->Soln2 High Value/Late Stage

Figure 1: Decision tree for selecting nucleophilic fluorination conditions based on substrate risk factors.

Validated Protocol: The t-BuOH/CsF Method

Based on the work of Kim & Chi [2].

  • Preparation: In a glovebox or under Ar, mix CsF (3.0 equiv) and Alkyl Mesylate/Tosylate (1.0 equiv).

  • Solvent System: Add t-BuOH (4.0 equiv) followed by Hexane or Acetonitrile (to 0.1 M concentration).

    • Why: t-BuOH forms hydrogen bonds with F-, reducing its basicity (suppressing E2) but is bulky enough not to completely cage the ion (allowing S_N2).

  • Reaction: Heat to 80°C for 2-12 hours in a sealed vial.

  • Workup: Dilute with ether, wash with water (to remove Cs salts), dry over MgSO4.

Module 2: Metal-Catalyzed Cross-Coupling

Ticket #: F-2055 Subject: "I'm losing my fluorine atom during Palladium coupling." Diagnosis:


-Fluoride Elimination.[1]
The Root Cause: The Metal's Affinity for Fluorine

When coupling alkyl fluorides or fluoroalkyl groups, the metal center (M) inserts into the C-X bond. If there is a fluorine atom on the


-carbon relative to the metal, the metal has a high tendency to eliminate M-F, creating a double bond and ejecting the fluorine. This is the fluorinated equivalent of the classic 

-hydride elimination [3].

Visual Mechanism: The Elimination Loop

BetaElimination Complex LnM-R (Alkyl-Metal Species) TS Agostic Interaction (M --- F-C) Complex->TS Open Coord Site RedElim Reductive Elimination (Desired C-C Bond) Complex->RedElim Bulky Ligand Blocks Site Elim Beta-F Elimination TS->Elim Fast Dead Alkene + LnM-F (Dead Catalyst) Elim->Dead

Figure 2: The competition between productive reductive elimination and destructive beta-fluoride elimination.

Troubleshooting Guide
VariableRecommendationTechnical Rationale
Metal Nickel (Ni) over Palladium (Pd)Ni-F bonds are generally weaker and harder to form than Pd-F bonds, making

-elimination less thermodynamically favorable in many catalytic cycles.
Ligand Bulky, Electron-Rich (e.g., BrettPhos, RuPhos) Large ligands crowd the metal center, physically blocking the geometry required for the fluorine atom to approach the metal (the agostic interaction state) required for elimination.
Substrate Avoid

-Hydrogens if possible
If you cannot avoid

-F, ensure the reductive elimination step is faster than the

-elimination step by using an excess of the coupling partner.
Module 3: Electrophilic Fluorination

Ticket #: F-3099 Subject: "Selectfluor is fluorinating my molecule in the wrong place." Diagnosis: Kinetic vs. Thermodynamic Control failure.

The Root Cause

Reagents like Selectfluor (F-TEDA-BF4) are strong electrophiles. In molecules with multiple nucleophilic sites (e.g., electron-rich aromatics, enols), they will attack the most kinetically accessible position, which is often not the desired one. Furthermore, the byproduct (H-TEDA) is acidic, which can catalyze isomerization or secondary reactions.

Validated Protocol: Solvent-Tuning Selectivity

Solvent choice drastically alters the "hardness" of the electrophile [4].

  • Standard: Acetonitrile (MeCN). Good general solubility, but can participate in Ritter-type side reactions.

  • For Higher Selectivity: Nitromethane (MeNO2) or Fluorobenzene .

    • Why: These non-basic solvents do not stabilize the cationic intermediate as well as MeCN, often making the reaction slower but more selective for the thermodynamic product.

  • The "Enol Silyl Ether" Trick:

    • Instead of fluorinating a ketone directly (which leads to mono/di mixtures), convert the ketone to its TMS enol ether first.

    • React the TMS enol ether with Selectfluor in MeCN at 0°C.

    • Result: Exclusive mono-fluorination at the alpha position.

Module 4: Safety & Workup (FAQ)

Ticket #: SAFETY-911 Subject: "How do I handle the workup safely?"

Q: I suspect my reaction generated HF. How do I quench it? A: Never quench acidic fluoride reactions with standard silica; the HF will etch the glass and generate gaseous SiF4 (toxic).

  • Protocol: Quench with saturated aqueous Calcium Gluconate or Calcium Chloride . This precipitates fluoride as insoluble CaF2.

Q: My NMR tube is etched. What happened? A: You likely used a fluoride source in an acidic environment (or generated HF byproduct) in a glass tube.

  • Fix: For any reaction involving HF, TBAF (wet), or acidic fluorides, use PTFE (Teflon) or FEP liners inside your NMR tubes.

References
  • Sun, H., & DiMagno, S. G. (2005).[2] Anhydrous Tetrabutylammonium Fluoride.[2][3][4] Journal of the American Chemical Society, 127(7), 2050–2051.[2]

  • Kim, D. W., et al. (2013). Nucleophilic Fluorination using tert-Alcohols as a Reaction Media. Journal of the American Chemical Society, 135(12), 4640–4643.

  • Grushin, V. V. (2004). The Organometallic Fluorine Chemistry of Palladium and Rhodium: Studies toward Aromatic Fluorination. Accounts of Chemical Research, 37(8), 531–541.

  • Nyffeler, P. T., et al. (2005). Selectfluor: Mechanistic Insight and Applications. Angewandte Chemie International Edition, 44(2), 192–212.

Sources

Technical Support Center: Crystallization of (2R)-3-amino-2-fluoropropan-1-ol Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of (2R)-3-amino-2-fluoropropan-1-ol and its various salt forms. As a key chiral building block in pharmaceutical development, achieving a robust, reproducible crystallization process is paramount for ensuring purity, stability, and desired physicochemical properties. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of crystallization and practical field experience.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems encountered during the crystallization of (2R)-3-amino-2-fluoropropan-1-ol salts in a direct question-and-answer format.

Q1: My compound is "oiling out," forming a liquid layer instead of solid crystals. What is happening and how can I fix it?

A1: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a crystalline solid. This typically happens when the solution's temperature is above the melting point of the solute at that concentration, often exacerbated by the presence of impurities which can cause melting point depression.[1][2] Because impurities tend to be more soluble in the oily phase, this phenomenon severely compromises purification.

Causality & Solutions:

  • High Solute Concentration/Rapid Cooling: The solution may be too supersaturated, causing the compound to crash out of solution too quickly at a temperature where its liquid form is more stable.

    • Solution: Re-heat the mixture to dissolve the oil. Add a small amount (5-10% v/v) of additional hot solvent to reduce the supersaturation level. Allow the solution to cool much more slowly. An insulated flask or a controlled cooling ramp can facilitate slow, ordered crystal growth.[1]

  • Inappropriate Solvent Choice: The boiling point of your solvent may be too high relative to the melting point of your compound salt.

    • Solution: Select a solvent or solvent system with a lower boiling point. If using a mixed-solvent system, try adjusting the ratio to lower the overall boiling point.

  • Presence of Impurities: Significant levels of impurities can lower the melting point of your compound, making it more prone to oiling out.

    • Solution: If possible, perform a preliminary purification step, such as a quick column chromatography or treatment with activated charcoal to remove colored impurities, before attempting crystallization.[1][3]

G start Problem: Compound 'Oils Out' reheat Re-heat to re-dissolve the oil start->reheat add_solvent Add 5-10% more hot solvent reheat->add_solvent slow_cool Cool slowly (insulated flask or ramp) add_solvent->slow_cool success Crystals Form slow_cool->success fail Still Oils Out slow_cool->fail If problem persists check_impurities Consider pre-purification (e.g., charcoal) fail->check_impurities change_solvent Choose solvent with lower boiling point fail->change_solvent

Caption: Troubleshooting workflow for "oiling out".

Q2: I've cooled my solution, but no crystals have formed. What should I do?

A2: The failure of crystals to form indicates that the solution is not sufficiently supersaturated or that nucleation, the initial step of crystal formation, has not been initiated.[1]

Causality & Solutions:

  • Excess Solvent: The most common reason is the use of too much solvent, preventing the solution from reaching the necessary supersaturation upon cooling.

    • Solution: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the solute concentration. Once you observe slight turbidity at the boiling point, add a drop or two of solvent to re-dissolve and then cool again.[2]

  • Lack of Nucleation Sites: Crystal growth requires a starting point (a nucleus). Sometimes, especially in very clean glassware, spontaneous nucleation is inhibited.

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask at the air-solvent interface with a glass stirring rod. The microscopic imperfections on the glass provide nucleation sites.[1]

    • Solution 2 (Seeding): Add a single, tiny crystal of the pure (2R)-3-amino-2-fluoropropan-1-ol salt to the cooled solution. This "seed crystal" acts as a template for crystal growth.[1]

  • Insufficient Cooling: The temperature may not be low enough to sufficiently decrease the compound's solubility.

    • Solution: If you have only cooled to room temperature, try placing the flask in an ice-water bath, or even a freezer, for a period.

G start Problem: No Crystals Form check_supersaturation Is the solution supersaturated? start->check_supersaturation induce_nucleation Try to induce nucleation check_supersaturation->induce_nucleation Yes evaporate Gently evaporate some solvent check_supersaturation->evaporate No / Unsure scratch Scratch inner surface with glass rod induce_nucleation->scratch seed Add a seed crystal induce_nucleation->seed lower_temp Cool to a lower temperature (ice bath) induce_nucleation->lower_temp re_cool Cool again evaporate->re_cool re_cool->induce_nucleation success Crystals Form scratch->success seed->success lower_temp->success

Caption: Decision tree for inducing crystallization.

Q3: My crystallization happened too fast, resulting in a fine powder and poor purity. How can I achieve slower growth?

A3: Rapid precipitation, often called "crashing out," traps impurities within the fast-forming crystal lattice, defeating the purpose of crystallization for purification.[1] Ideal crystallization should occur over a period of 20 minutes to several hours.

Causality & Solutions:

  • Excessive Supersaturation: The solution is too concentrated, leading to massive, uncontrolled nucleation once the saturation point is passed.

    • Solution: Re-heat the solution to re-dissolve the solid. Add a small amount of extra hot solvent (e.g., 5-10% more) to slightly decrease the concentration. This ensures the solution remains soluble for longer as it cools, allowing for slower, more controlled crystal growth.[1]

  • Large Thermal Shock: Cooling the solution too quickly (e.g., by placing a hot flask directly into an ice bath) causes a rapid increase in supersaturation.

    • Solution: Employ a stepwise cooling process. Allow the flask to cool to room temperature on the benchtop first, ideally insulated to slow heat loss. Only after it has reached ambient temperature should it be moved to a colder environment like a refrigerator or ice bath.

Q4: I suspect I have a polymorphism issue, as my results are inconsistent between batches. How can I investigate and control this?

A4: Polymorphism is the ability of a compound to exist in two or more crystalline forms, which can have different stabilities, solubilities, and melting points.[4][5] This is a critical consideration in pharmaceutical development.[6] Inconsistent crystallization outcomes are a classic sign of uncontrolled polymorphism.

Investigation & Control:

  • Characterization: The first step is to confirm that you are indeed producing different forms.

    • Powder X-Ray Diffraction (PXRD): This is the definitive technique for identifying different polymorphs, as each will have a unique diffraction pattern.[7]

    • Differential Scanning Calorimetry (DSC): Different polymorphs will often exhibit different melting points or phase transition events.[8]

    • FTIR/Raman Spectroscopy: These techniques can detect differences in molecular interactions and conformations between polymorphs.[6]

  • Controlling Polymorph Formation: Polymorph crystallization is kinetically and thermodynamically controlled.

    • Solvent Choice: The solvent can direct the formation of a specific polymorph through interactions with the solute molecules.[4] Experiment with solvents of different polarities and hydrogen-bonding capabilities.

    • Supersaturation & Temperature: The level of supersaturation and the crystallization temperature can determine whether a metastable (less stable) or stable polymorph forms.[9] Generally, lower supersaturation and higher temperatures favor the formation of the most stable polymorph.

    • Seeding: Seeding a solution with a crystal of the desired polymorph is the most effective way to ensure that form crystallizes preferentially.

Frequently Asked Questions (FAQs)

Q: What are the best starting solvents for crystallizing salts of (2R)-3-amino-2-fluoropropan-1-ol?

A: The ideal solvent should dissolve the salt when hot but not when cold.[3] For amino alcohol salts, which are polar, protic solvents are often a good starting point. The presence of the fluorine atom can slightly alter solubility behavior.[10][11]

Solvent ClassExamplesSuitability for (2R)-3-amino-2-fluoropropan-1-ol SaltsRationale
Alcohols Ethanol, Isopropanol (IPA), MethanolExcellent Start Good solvating power for salts at high temperatures due to polarity and H-bonding. Often show a steep solubility curve with temperature.
Water H₂OGood, but use with caution Excellent solvent for many salts, but solubility might be too high even when cold, leading to low yields. Often used in a mixed-solvent system (e.g., Water/IPA).[12]
Ketones AcetonePotential Anti-Solvent Less polar than alcohols. May not dissolve the salt on its own but can be effective as an anti-solvent when added to a solution of the salt in a solvent like methanol or water.[13]
Ethers MTBE, THFLikely Anti-Solvents Generally poor solvents for polar salts. Useful for precipitating the product from a more polar solution.
Esters Ethyl AcetatePotential Anti-Solvent Similar to ketones, can be used to induce crystallization from more polar solvents.

A mixed solvent system, such as isopropanol/water or ethanol/ethyl acetate, often provides the best control over solubility and is highly recommended for optimization.

Q: How critical is pH control when crystallizing the salts of this amino alcohol?

A: pH control is absolutely critical. (2R)-3-amino-2-fluoropropan-1-ol is a weak base. The pH of the solution dictates the protonation state of the amine group and thus the very existence and stability of the salt.[14][15] Deviations in pH can lead to the free base oiling out or the crystallization of a mixture of salt and free base. For consistent salt crystallization, the pH should be maintained in a range where the protonated form is the overwhelmingly dominant species.[16][17]

Q: Which salt form (e.g., hydrochloride, oxalate, tartrate) is likely to give the best crystals?

A: There is no universal answer, as crystal packing is a complex interplay of shape, hydrogen bonding, and ionic interactions. Different counter-ions will lead to different crystal lattices.[5][18]

  • Hydrochloride (HCl) salts are very common and often crystalline due to the small, spherical nature of the chloride ion.[19] However, their high solubility in polar solvents can sometimes make crystallization challenging.

  • Dicarboxylic acid salts (e.g., oxalate, succinate, tartrate) offer more hydrogen bonding opportunities and rigidity, which can often lead to robust, high-quality crystals. For a chiral molecule like this, using a chiral counter-ion like L-tartaric acid can also be a strategy for resolution or stabilization.

A salt screening study is the most effective way to determine which counter-ion provides the optimal balance of crystallinity, solubility, and stability for your specific application.

Key Experimental Protocols
Protocol 1: Cooling Crystallization (Single Solvent)
  • Dissolution: In a flask, add the crude (2R)-3-amino-2-fluoropropan-1-ol salt to a suitable solvent (e.g., isopropanol). Heat the mixture with stirring to near the solvent's boiling point.

  • Achieve Saturation: Continue adding small portions of hot solvent until all the solid has just dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature on a benchtop. To slow the process further, the flask can be placed in an insulated container.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least one hour to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude salt in a minimum amount of a "good" solvent (e.g., methanol or water) at room temperature.

  • Anti-Solvent Addition: While stirring, slowly add a "poor" solvent (the anti-solvent, e.g., ethyl acetate or acetone) in which the salt is insoluble.[20][21]

  • Induce Crystallization: Continue adding the anti-solvent dropwise until the solution becomes persistently turbid. If it becomes too cloudy, add a drop of the "good" solvent to clarify.

  • Crystal Growth: Cover the flask and allow it to stand undisturbed. Crystals should form over time. Cooling may improve the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry.

Analytical Techniques for Troubleshooting

A definitive diagnosis of crystallization problems often requires analytical characterization.

TechniqueApplication in Crystallization Troubleshooting
Powder X-Ray Diffraction (PXRD) The gold standard for identifying crystalline phases. Use it to confirm if you have a single polymorph, a mixture of polymorphs, or an amorphous solid.[7][22]
Differential Scanning Calorimetry (DSC) Measures thermal events like melting points and phase transitions. Useful for detecting different polymorphs (which may have different melting points) and assessing thermal stability.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies functional groups and can detect changes in hydrogen bonding, which often differ between salt forms, polymorphs, or solvates.[7]
Polarized Light Microscopy A quick and easy way to visually assess crystallinity. Crystalline materials will be birefringent (brightly colored) under cross-polarized light, while amorphous solids and liquids will appear dark.[22][23]

By systematically addressing the potential causes of crystallization failure and using the appropriate analytical tools to diagnose issues, a robust and reproducible process for obtaining high-quality crystals of (2R)-3-amino-2-fluoropropan-1-ol salts can be successfully developed.

References
  • Crystallization & Precipitation | Definition, Steps, Equipment. Mettler Toledo. [Link]

  • CRYSTAL CHARACTERIZATION TECHNIQUES. International Journal of Pure and Applied Mathematics. [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Polymorphism in Processes of Crystallization in Solution: A Practical Review. (2009). Organic Process Research & Development. [Link]

  • Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. (2024). MDPI. [Link]

  • Recent Advances in the Application of Characterization Techniques for Studying Physical Stability of Amorphous Pharmaceutical Solids. (2021). MDPI. [Link]

  • What are the different techniques to characterize chemical crystals? (2019). ResearchGate. [Link]

  • Direct Image Feature Extraction and Multivariate Analysis for Crystallization Process Characterization. (2022). PMC. [Link]

  • Solvent Effect on the Preparation of Ionic Cocrystals of dl-Amino Acids with Lithium Chloride: Conglomerate versus Racemate Formation. (2021). Crystal Growth & Design. [Link]

  • Continuous crystallisation of organic salt polymorphs. (n.d.). Frontiers. [Link]

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (n.d.). MDPI. [Link]

  • Crystallisation of organic salts from aqueous solutions: Controlling physical form through solution pH. (2005). ResearchGate. [Link]

  • Crystallization of a Salt of a Weak Organic Acid and Base: Solubility Relations, Supersaturation Control and Polymorphic Behavior. (n.d.). Scilit. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). UCT Science. [Link]

  • Salts of Amino Acids: Crystallization, Structure and Properties. (2019). ResearchGate. [Link]

  • Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. (2020). PMC. [Link]

  • Controlling crystal polymorphism: from stability prediction to crystallization process design. (2005). ResearchGate. [Link]

  • Polymorphs, Salts, and Cocrystals: What’s in a Name? (2012). Crystal Growth & Design. [Link]

  • Novel cocrystallization of hydrochloric acid salt of an active agent. (n.d.).
  • Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. (2023). MPG.PuRe. [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012). PubMed. [Link]

  • Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. (2022). Crystal Growth & Design. [Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. (n.d.). Organic Syntheses Procedure. [Link]

  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. (n.d.). Radboud Repository. [Link]

  • Guide for crystallization. (n.d.). University of Geneva. [Link]

  • Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions. (n.d.). Crystal Growth & Design. [Link]

  • The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. (n.d.). PMC. [Link]

  • Synthesis and Crystallization Behavior of Fluoride Glasses. (n.d.). DTIC. [Link]

  • Common Challenges in Crystallization Processes. (2025). YouTube. [Link]

  • Crystallization of a salt of a weak organic acid and base: Solubility relations, supersaturation control and polymorphic behavior. (2005). Research Explorer - The University of Manchester. [Link]

  • (2R)-3-amino-2-fluoropropan-1-ol. (n.d.). PubChem. [Link]

  • SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. (n.d.). IDEALS. [Link]

  • A Different View of Solvent Effects in Crystallization. (2025). ResearchGate. [Link]

  • Understanding Fluorine Effects in Liquid Crystals. (2025). ResearchGate. [Link]

  • A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. (n.d.).
  • (2R)-2-Fluoropropan-1-ol. (n.d.). PubChem. [Link]

  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. (n.d.). Kinam Park. [Link]

  • How to get (or crystallize) solid amino acids derivatives and peptides? (2014). ResearchGate. [Link]

  • (2R)-3-amino-1,1,1-trifluoropropan-2-ol hydrochloride. (n.d.). PubChem. [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses Procedure. [Link]

Sources

Validation & Comparative

Comparative Guide: Chiral HPLC Methods for (2R)-3-amino-2-fluoropropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of (2R)-3-amino-2-fluoropropan-1-ol from its (2S)-enantiomer presents a distinct analytical challenge due to three physicochemical factors:

  • Lack of Chromophore: The molecule lacks aromaticity, rendering standard UV detection (254 nm) ineffective.

  • High Polarity: The presence of both amino and hydroxyl groups, combined with the fluorine atom, creates high aqueous solubility and poor retention on standard reversed-phase columns.

  • Fluorine Inductive Effect: The electron-withdrawing fluorine at the chiral center (

    
    ) lowers the 
    
    
    
    of the adjacent amine compared to non-fluorinated analogs, altering ion-pairing dynamics.

This guide compares the two most robust methodologies: Direct Chiral Separation using Crown Ether Phases (Method A) and Indirect Separation via Derivatization (Method B).

Quick Selection Matrix
FeatureMethod A: Direct (Crown Ether) Method B: Indirect (Derivatization)
Primary Use Case Process monitoring, bulk purity assay.Trace impurity analysis, biological matrices.[1]
Detection MS, ELSD, CAD (UV <210 nm is difficult).UV (340 nm) or Fluorescence.
Sample Prep Minimal (Dilute & Shoot).Moderate (1–2 hour reaction).
Cost Per Sample Low (after column purchase).Higher (reagent costs).
Risk Column fouling if dirty matrix.Kinetic resolution errors (racemization).

Method A: Direct Separation (Crown Ether CSP)

The Science: Host-Guest Complexation

For primary amines near a chiral center, Crown Ether stationary phases (specifically 18-crown-6 ethers) are the gold standard. The chiral recognition mechanism involves the formation of a host-guest inclusion complex between the crown ether ring and the protonated ammonium group (


) of the analyte.[2]
  • Why it works: The fluorine atom at the

    
     position creates a specific steric bulk and electronic environment that discriminates how deeply the ammonium group penetrates the crown ether cavity, resulting in high separation factors (
    
    
    
    ).
Recommended Protocol

Column: Daicel CROWNPAK® CR-I(+) (Immobilized) or CR(+) (Coated).

  • Note: The CR-I(+) is preferred for robustness against organic solvents.

Mobile Phase Optimization:

  • Acidic Modifier: Perchloric acid (

    
    ) is mandatory to ensure the amine is fully protonated.
    
  • Organic Modifier: Acetonitrile (ACN) modulates retention. Methanol should be avoided with coated columns (CR+) but is acceptable with immobilized (CR-I).

Step-by-Step Workflow
  • Mobile Phase Preparation:

    • Prepare aqueous

      
       (approx. 16.3 g of 70% 
      
      
      
      in 1L water).[2][3]
    • Mix: 85% Aqueous

      
       (pH 1.5) / 15% Acetonitrile .[4]
      
  • Conditioning:

    • Cool column to 10°C - 15°C . (Lower temperature significantly increases resolution (

      
      ) on crown ethers).
      
    • Equilibrate for 30 mins at 0.4 mL/min.

  • Detection:

    • MS (ESI+): Monitor [M+H]+ = 94.1 m/z. (Replace

      
       with TFA if MS source corrosion is a concern, though resolution may drop).
      
    • ELSD/CAD: Nebulizer temp 35°C.

    • UV: 200 nm (Only if sample is highly concentrated; expect baseline noise).

Performance Metrics (Typical)
ParameterValueNotes
Retention Time (

)
4 – 12 minHighly dependent on % ACN.
Selectivity (

)
1.2 – 1.5Excellent separation of F-analogs.
Resolution (

)
> 2.5Baseline separation achievable.
Elution Order (2S) then (2R)On CR(+) column (D-form elutes first).

Method B: Indirect Separation (Derivatization)[5][6]

The Science: Diastereomeric Formation

Since the analyte lacks a chromophore, derivatization serves two purposes: introducing a UV-absorbing group (usually a nitro-aromatic) and converting enantiomers into diastereomers, which have different physical properties and can be separated on achiral columns.

Reagent of Choice: Marfey’s Reagent (FDAA) or GITC .

  • Marfey's (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is superior for amino alcohols because the resulting diastereomers are easily separable on standard C18 columns.

Recommended Protocol

Column: Standard C18 (ODS) (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

Step-by-Step Workflow
  • Derivatization Reaction:

    • Mix

      
       sample (50 mM) with 
      
      
      
      1% Marfey’s Reagent in acetone.
    • Add

      
      1M 
      
      
      
      (Reaction requires alkaline pH).
    • Incubate at 40°C for 60 minutes .

    • Quench: Add

      
      1M HCl  to stop the reaction and neutralize.
      
  • Chromatography:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 60% B over 20 minutes.

  • Detection:

    • UV: 340 nm (Specific to the dinitrophenyl moiety; eliminates interference).

Performance Metrics (Typical)
ParameterValueNotes
LOD < 0.1%Highly sensitive (suitable for impurity assays).
Selectivity (

)
> 1.5Diastereomers separate easily on C18.
Stability 24 HoursDerivatives are stable in autosampler.

Visualization of Workflows

Decision Logic & Mechanisms

G Start Analyte: (2R)-3-amino-2-fluoropropan-1-ol Check_Det Is Mass Spec (MS) or ELSD available? Start->Check_Det Method_A METHOD A: Direct Separation (Crown Ether CSP) Check_Det->Method_A YES (Preferred) Method_B METHOD B: Derivatization (Marfey's Reagent) Check_Det->Method_B NO (UV only) Mech_A Mechanism: Host-Guest Complexation (Ammonium ion + Crown Ether) Method_A->Mech_A Mech_B Mechanism: Diastereomer Formation (Covalent bond with FDAA) Method_B->Mech_B Col_A Column: CROWNPAK CR-I(+) Mobile Phase: pH 1.5 HClO4 Mech_A->Col_A Col_B Column: Standard C18 Detection: UV 340 nm Mech_B->Col_B

Figure 1: Decision matrix for selecting the appropriate separation strategy based on available detection instrumentation.

Troubleshooting & Optimization

Common Issues with Fluorinated Amino Alcohols
  • Peak Tailing (Method A):

    • Cause: Interaction between the free silanols of the silica support and the amine.

    • Fix: Ensure the mobile phase pH is strictly < 2.0. The high acidity suppresses silanol ionization (

      
      ) and keeps the amine fully protonated (
      
      
      
      ).
  • Incomplete Separation (Method B):

    • Cause: Kinetic resolution. If the derivatization reaction is not allowed to go to completion, one enantiomer may react faster than the other, skewing the ratio.

    • Fix: Always validate reaction time. Ensure molar excess of Marfey's reagent (at least 1.5x molar equivalent).

  • Corrosion (Method A):

    • Cause: Perchloric acid is corrosive to stainless steel over time.

    • Fix: Flush the system with water immediately after use. For LC-MS, consider using Trifluoroacetic Acid (TFA) at higher concentrations (0.1% - 0.2%), though resolution may decrease slightly compared to

      
      .
      

References

  • Daicel Chiral Technologies. (2024). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004).[5] Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247.[5] Retrieved from [Link]

  • Garg, N., et al. (2020). Assessment and application of Marfey's reagent and analogs in enantioseparation. Biomedical Chromatography. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: (2R)-3-amino-2-fluoropropan-1-ol.[6] Retrieved from [Link]

Sources

mass spectrometry analysis of (2R)-3-amino-2-fluoropropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of (2R)-3-amino-2-fluoropropan-1-ol

Introduction

(2R)-3-amino-2-fluoropropan-1-ol is a chiral fluorinated amino alcohol of significant interest in medicinal chemistry and drug development. Its structural features—a primary amine, a primary alcohol, a chiral center, and a fluorine atom—present unique opportunities for molecular interactions but also introduce distinct challenges for analytical characterization. Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of such novel molecules. However, the choice of ionization technique and analytical workflow can profoundly impact the quality and interpretability of the resulting data.

This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of (2R)-3-amino-2-fluoropropan-1-ol. We will delve into the underlying principles of different ionization methods, explore predictable fragmentation patterns, and offer detailed, field-tested protocols. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the optimal MS strategy for their specific analytical needs, ensuring both scientific rigor and data integrity.

Choosing the Right Ionization Technique: A Comparative Analysis

The ionization process is the most critical step in the mass spectrometric analysis of any analyte. For a small, polar molecule like (2R)-3-amino-2-fluoropropan-1-ol, soft ionization techniques are generally preferred to minimize in-source fragmentation and preserve the molecular ion. Here, we compare the most relevant techniques: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Chemical Ionization (CI).

Electrospray Ionization (ESI)

ESI is the premier choice for polar and thermally labile molecules, making it highly suitable for (2R)-3-amino-2-fluoropropan-1-ol. Ionization occurs by applying a high voltage to a liquid stream, generating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of protonated analyte ions [M+H]⁺ into the gas phase.

Expertise & Experience: The primary amine in (2R)-3-amino-2-fluoropropan-1-ol is a basic site that is readily protonated in the acidic mobile phases typically used for reversed-phase chromatography. This makes positive-ion ESI exceptionally sensitive for this compound. The choice of solvent is crucial; protic solvents like methanol or acetonitrile with a small percentage of formic acid (0.1%) are ideal for promoting efficient protonation and desolvation.

Trustworthiness: The protocol below includes the use of a lock mass or internal standard to ensure mass accuracy and reproducibility, a self-validating mechanism critical for high-resolution mass spectrometry (HRMS) analysis.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another soft ionization technique that is well-suited for small, polar molecules. Unlike ESI, APCI utilizes a heated nebulizer to vaporize the analyte and mobile phase. A corona discharge then ionizes the solvent molecules, which in turn transfer a proton to the analyte. APCI is generally more tolerant of higher flow rates and less susceptible to matrix effects compared to ESI.

Expertise & Experience: For (2R)-3-amino-2-fluoropropan-1-ol, APCI can be a viable alternative to ESI, particularly when dealing with complex matrices. However, the thermal vaporization step may induce some degree of degradation if the molecule is thermally sensitive. The proton affinity of the analyte must be higher than that of the mobile phase components for efficient ionization.

Chemical Ionization (CI)

CI is a classic soft ionization technique performed under vacuum. It involves the use of a reagent gas (e.g., methane, ammonia) that is ionized by electron impact. These reagent gas ions then react with the analyte molecules in the gas phase, leading to protonation.

Expertise & Experience: While CI can be used for small molecules, it is generally less common in modern LC-MS workflows compared to ESI and APCI. For (2R)-3-amino-2-fluoropropan-1-ol, ammonia CI could be advantageous as it is a softer ionization agent than methane and can selectively protonate the amine group, potentially reducing fragmentation.

Comparative Summary of Ionization Techniques
Parameter Electrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Chemical Ionization (CI)
Principle Ionization from charged dropletsGas-phase chemical ionization at atmospheric pressureGas-phase chemical ionization under vacuum
Analyte Suitability Highly polar, thermally labileModerately polar, thermally stableVolatile, thermally stable
Typical Analytes Peptides, proteins, polar small moleculesSteroids, lipids, less polar small moleculesSmall volatile organics
Flow Rate Tolerance Low (µL/min to low mL/min)High (mL/min)N/A (direct infusion or GC)
Matrix Effects High susceptibilityModerate susceptibilityLow susceptibility
Recommended for (2R)-3-amino-2-fluoropropan-1-ol? Highly Recommended Viable Alternative Less Common, Specialized Use

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Tandem mass spectrometry is essential for the structural confirmation of (2R)-3-amino-2-fluoropropan-1-ol. By isolating the protonated molecular ion [M+H]⁺ and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions that provide a structural fingerprint of the molecule.

Predicted Fragmentation Pathways

The fragmentation of (2R)-3-amino-2-fluoropropan-1-ol is expected to be directed by the positions of the amine, hydroxyl, and fluorine functional groups. The most likely fragmentation pathways for the [M+H]⁺ ion (m/z 110.07) are:

  • Loss of water (H₂O): Protonation can occur on the hydroxyl group, followed by a neutral loss of water (18.01 Da), leading to a fragment at m/z 92.06.

  • Loss of ammonia (NH₃): Protonation of the amine group can be followed by the neutral loss of ammonia (17.03 Da), resulting in a fragment at m/z 93.04.

  • Cleavage of the C-C backbone: Fragmentation of the carbon skeleton can lead to various smaller ions, providing further structural information.

The presence of the electron-withdrawing fluorine atom is expected to influence the stability of adjacent carbocations, potentially favoring certain fragmentation pathways over others.

fragmentation_pathway M [M+H]⁺ m/z 110.07 F1 [M+H - H₂O]⁺ m/z 92.06 M->F1 - H₂O F2 [M+H - NH₃]⁺ m/z 93.04 M->F2 - NH₃ F3 Further Fragments F1->F3 F2->F3

Caption: Predicted major fragmentation pathways for protonated (2R)-3-amino-2-fluoropropan-1-ol.

Experimental Protocols

The following protocols provide a starting point for the analysis of (2R)-3-amino-2-fluoropropan-1-ol. Optimization may be required based on the specific instrumentation and experimental goals.

Protocol 1: LC-ESI-MS/MS Analysis

This protocol is designed for the sensitive detection and structural confirmation of the analyte using a standard reversed-phase LC-MS/MS system.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in the initial mobile phase conditions (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (ESI Positive Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Full Scan MS: m/z 50-200.

    • MS/MS: Isolate the precursor ion at m/z 110.07 and apply a collision energy ramp (e.g., 10-40 eV) to observe fragmentation.

lc_ms_workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Sample Injection Column C18 Column Separation Sample->Column Elution Gradient Elution Column->Elution ESI Electrospray Ionization (Positive Mode) Elution->ESI Analyte Transfer MS1 Full Scan MS (Precursor Selection) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS/MS Scan (Fragment Detection) CID->MS2 Data Data Analysis MS2->Data

Caption: A typical LC-ESI-MS/MS workflow for the analysis of (2R)-3-amino-2-fluoropropan-1-ol.

Conclusion and Recommendations

For the routine analysis and structural confirmation of (2R)-3-amino-2-fluoropropan-1-ol, LC-ESI-MS/MS operating in positive ion mode is the recommended approach. This method offers the best combination of sensitivity, specificity, and compatibility with standard reversed-phase chromatography. The inherent polarity and basicity of the molecule make it an ideal candidate for electrospray ionization. While APCI can serve as a useful alternative, particularly for overcoming matrix effects, ESI is likely to provide superior performance for this specific analyte. High-resolution mass spectrometry should be employed whenever possible to confirm the elemental composition of the parent and fragment ions, providing an additional layer of confidence in the identification.

References

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3. [Link]

  • Pitt, J. J. (2009). Principles and applications of liquid chromatography-mass spectrometry in clinical biochemistry. The Clinical Biochemist Reviews, 30(1), 19. [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas chromatography and mass spectrometry: a practical guide. Academic press.

Safety Operating Guide

Navigating the Synthesis and Handling of (2R)-3-amino-2-fluoropropan-1-ol: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into small molecules has become a cornerstone of modern drug discovery, offering unique modulations of metabolic stability, binding affinity, and lipophilicity. (2R)-3-amino-2-fluoropropan-1-ol is a key building block in this endeavor, yet its dual nature as a fluorinated organic compound and an amino alcohol presents distinct handling challenges. This guide provides a deep dive into the essential safety protocols and operational logistics required to handle this valuable reagent with confidence and precision.

Hazard Profile: Understanding the Risks

Inferred Hazards:

  • Corrosivity: The amino group imparts a basic character, making the compound corrosive to skin and eyes. Direct contact can cause severe burns.[1]

  • Flammability: Similar to other short-chain alcohols, it is expected to be a combustible liquid with a flashpoint likely below 100°C. Vapors may form explosive mixtures with air.

  • Toxicity: Harmful if swallowed or absorbed through the skin.[1] Inhalation of vapors or mists can cause irritation to the respiratory tract. The presence of fluorine can introduce additional toxicological concerns, and as with many fluorinated compounds, its long-term effects may not be fully characterized.

  • Reactivity: Amines can react exothermically with acids and oxidizing agents. The compound may also be sensitive to air and moisture.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling (2R)-3-amino-2-fluoropropan-1-ol. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[2]Protects against splashes of the corrosive liquid, which can cause severe eye damage.[3]
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).[2]Provides a barrier against skin absorption and chemical burns. Regularly inspect gloves for any signs of degradation or perforation.
Body Protection Flame-resistant lab coat worn over long-sleeved clothing and long pants.[2][3]Protects against splashes and brief contact with flames.
Footwear Closed-toe shoes made of a chemically resistant material.[4]Prevents exposure from spills.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges may be necessary if working outside of a fume hood or if vapors are generated.[5][6]Protects against inhalation of potentially harmful vapors.

PPE Donning and Doffing Workflow:

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Goggles & Face Shield Don1->Don2 Don3 3. Gloves (Outer Layer Last) Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles & Face Shield Doff2->Doff3

Caption: Proper sequence for donning and doffing PPE to minimize contamination.

Operational Plan: From Benchtop to Waste Stream

A meticulous operational plan is essential for the safe and effective use of (2R)-3-amino-2-fluoropropan-1-ol.

Handling and Storage
  • Ventilation: All manipulations should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][7]

  • Inert Atmosphere: Due to its potential sensitivity, consider handling and storing the compound under an inert atmosphere, such as nitrogen or argon.

  • Ignition Sources: Keep away from open flames, hot plates, and other potential ignition sources.[3][4]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials like strong acids and oxidizing agents.[3] The storage area should be designated for corrosive and flammable materials.

Experimental Workflow

The following diagram illustrates a typical workflow for using (2R)-3-amino-2-fluoropropan-1-ol in a synthetic reaction.

Experimental_Workflow start Start prep Preparation Inert atmosphere in fume hood Don appropriate PPE start->prep weigh Weighing Use a tared, sealed vial Minimize time outside of inert atmosphere prep->weigh addition Reaction Addition Slow, dropwise addition to the reaction mixture Monitor temperature weigh->addition quench Quenching Slowly add to a suitable quenching agent Control exotherm addition->quench workup Work-up Perform extractions in the fume hood Handle aqueous and organic layers as hazardous waste quench->workup end End workup->end

Caption: A generalized experimental workflow for handling the reagent.

Emergency Procedures: Be Prepared

Spills

In the event of a spill, immediate and decisive action is required.

  • Small Spills (in a fume hood):

    • Alert nearby personnel.

    • Use an absorbent material, such as vermiculite or sand, to contain the spill.[8]

    • Neutralize with a weak acid (e.g., citric acid) before cleanup.[9]

    • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[8]

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert others.[10]

    • Close the laboratory doors to contain vapors.[8]

    • Contact your institution's emergency response team.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Stewardship

All waste containing (2R)-3-amino-2-fluoropropan-1-ol must be treated as hazardous.

  • Waste Segregation: Halogenated organic waste should be collected in a dedicated, clearly labeled, and sealed container.[4][7] Do not mix with other waste streams.

  • Container Labeling: Ensure all waste containers are accurately labeled with the full chemical name and associated hazards.

  • Disposal Protocol: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[11] Never pour this chemical down the drain.[4][7]

By adhering to these rigorous safety and handling protocols, researchers can confidently and responsibly utilize (2R)-3-amino-2-fluoropropan-1-ol to advance their scientific endeavors.

References

  • University of California, Irvine Environmental Health & Safety. (2025, February). Corrosives and Irritants. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • ScholarBlogs. (2022, January 27). Chemical Safety Spotlight – Corrosives and Flammables. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • University of Florida Environmental Health and Safety. (2024, March 29). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • United States Environmental Protection Agency. (2024, January 1). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Auburn University. (n.d.). Emergency and Spill Response Procedures. Retrieved from [Link]

  • University of California, Berkeley Environment, Health & Safety. (n.d.). Preparing for Emergency Chemical Spills. Retrieved from [Link]

  • The University of British Columbia. (2021, October). General Chemical Spill Procedures. Retrieved from [Link]

  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Handling Waste. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.